molecular formula C18H18N2O2 B1605667 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol CAS No. 20503-78-0

2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

Cat. No.: B1605667
CAS No.: 20503-78-0
M. Wt: 294.3 g/mol
InChI Key: KRSJARZIUCHGQS-UHFFFAOYSA-N
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Description

2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-20(12-13-21)18-19-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15/h2-11,21H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSJARZIUCHGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174500
Record name Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-78-0
Record name Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Determination of the Fluorescence Quantum Yield of 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fluorescence quantum yield (Φf) is a paramount parameter that quantifies the efficiency of the fluorescence process in a given molecule. For novel compounds such as 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol, a heterocyclic molecule featuring a highly conjugated diphenyl-oxazole core, an accurate determination of Φf is critical for evaluating its potential in applications ranging from fluorescent probes and sensors to organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive, first-principles approach to the experimental determination of the relative fluorescence quantum yield of this specific compound. We eschew a simple reporting of values in favor of a detailed methodological treatise, grounding our protocol in the fundamental principles of photophysics to ensure accuracy, reproducibility, and trustworthiness in the results. This document is intended for researchers and drug development professionals who require a robust and self-validating system for characterizing novel fluorophores.

Introduction and Theoretical Framework

The Significance of Quantum Yield

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2] This dimensionless quantity, ranging from 0 to 1, provides a direct measure of the efficiency of the de-excitation of a molecule's excited electronic state via radiative pathways. A high quantum yield is often a primary requirement for applications demanding bright fluorescence signals.

The molecule of interest, this compound (CAS No. 20503-78-0), possesses a C₁₈H₁₈N₂O₂ structure with a molecular weight of 294.35 g/mol .[3] Its core, a 4,5-diphenyl-oxazole moiety, is a well-known fluorophoric group found in many fluorescent compounds.[4][5] However, the substitution at the 2-position with a methylaminoethanol group can significantly influence its photophysical properties through mechanisms such as intramolecular charge transfer (ICT) and by altering the rates of non-radiative decay pathways (e.g., internal conversion, intersystem crossing). Therefore, an experimental determination of its Φf is essential.

Principle of the Relative Quantum Yield Method

While absolute methods using integrating spheres exist, the relative method is more common and accessible.[1] It involves comparing the fluorescence properties of the test sample (x) to those of a well-characterized reference standard (st) with a known quantum yield (Φst). The governing principle is that for optically dilute solutions, the integrated fluorescence intensity is directly proportional to the amount of light absorbed.

The relative quantum yield (Φx) is calculated using the following equation:[6][7]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent in which the measurements are made.

This guide will detail the rigorous application of this comparative method.

Experimental Design and Rationale

A trustworthy determination of quantum yield hinges on meticulous experimental design. Each choice, from the reference standard to solvent purity, is made to mitigate potential errors and validate the final result.

Selection of the Reference Standard

Causality: The choice of the reference standard is the most critical decision in the relative method. An ideal standard should have absorption and emission spectra that are reasonably close to the test compound to minimize wavelength-dependent biases in the spectrofluorometer's detector and light source. Furthermore, it must be photochemically stable and have a precisely known and high quantum yield in the chosen solvent.

Recommendation: The diphenyl-oxazole core typically absorbs in the UV-A range (300-380 nm) and emits in the blue region (400-450 nm).[4] Based on this, Anthracene in ethanol (Φst = 0.27) is an excellent candidate for a reference standard.[8] It is well-characterized, readily available in high purity, and its spectral properties overlap favorably with the expected range for the target compound.

Solvent Selection and Sample Preparation

Causality: The solvent environment can profoundly impact a molecule's photophysical properties.[9][10] Solvent polarity can alter the energy levels of the ground and excited states, while protic solvents (like ethanol) can engage in hydrogen bonding. All solvents must be of spectroscopic grade to eliminate fluorescent impurities.

Protocol:

  • Solvent: Use spectroscopic grade ethanol (η = 1.361) for all measurements for both the test compound and the anthracene standard. This consistency eliminates the refractive index correction term (ηx²/ηst² becomes 1).

  • Purity: Ensure the target compound, this compound, is of high purity, as trace fluorescent impurities can invalidate the results. Purification by recrystallization or column chromatography may be necessary.[3]

  • Handling: Always use fresh solutions prepared with clean glassware.[11] Samples should be stored in the dark to prevent photodegradation.[11]

Instrumentation

Causality: Accurate spectral acquisition is non-negotiable. Two main instruments are required:

  • UV-Vis Spectrophotometer: To measure absorbance accurately. A dual-beam instrument is preferred for its stability.

  • Spectrofluorometer: This instrument must be equipped with a corrected emission channel. The detector's response is wavelength-dependent, and without proper correction factors applied to the raw data, the shape of the emission spectrum—and thus its integrated area—will be incorrect.

Detailed Experimental Protocol

This protocol is designed as a self-validating system by using a series of concentrations to establish a linear relationship between absorbance and fluorescence, confirming the absence of aggregation or inner-filter effects.

Workflow Diagram

The overall experimental workflow is summarized in the diagram below.

G cluster_prep Part 1: Sample & Standard Preparation cluster_measure Part 2: Spectroscopic Measurement cluster_analysis Part 3: Data Analysis & Calculation P1 Prepare 10⁻³ M Stock Solutions (Test Compound & Anthracene in Ethanol) P2 Create Serial Dilutions (5 concentrations each) P1->P2 P3 Ensure Absorbance < 0.1 at Excitation Wavelength P2->P3 M1 Acquire UV-Vis Absorbance Spectra for all 10 solutions + blank P3->M1 M2 Acquire Corrected Fluorescence Emission Spectra for all 10 solutions M1->M2 A1 Integrate Area Under Each Fluorescence Spectrum M2->A1 A2 Plot Integrated Intensity vs. Absorbance (Separate plots for Test & Standard) A1->A2 A3 Calculate Gradient (Slope 'm') for both linear fits A2->A3 A4 Calculate Quantum Yield (Φx) using the comparative formula A3->A4

Caption: Experimental workflow for relative quantum yield determination.

Step-by-Step Methodology
  • Prepare Stock Solutions: Accurately prepare 10⁻⁴ M stock solutions of both this compound and the anthracene standard in spectroscopic grade ethanol.

  • Prepare Working Solutions: From the stock solutions, prepare a series of five dilutions for both the test compound and the standard. The concentrations should be chosen such that the absorbance at the chosen excitation wavelength falls within the range of 0.01 to 0.1. This range is critical to avoid the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution.

  • Record Absorbance Spectra:

    • Set the excitation wavelength (λex). For anthracene, 355 nm is suitable. Record the absorbance spectrum for the test compound to find its absorption maximum (λmax), and use this λmax as its λex.

    • Using a 1 cm path length quartz cuvette, measure the absorbance of each of the ten working solutions (five test, five standard) at their respective excitation wavelengths. Use pure ethanol as the blank reference.[6]

  • Record Fluorescence Spectra:

    • Using the same solutions and cuvette, measure the fluorescence emission spectra on a corrected spectrofluorometer.[6]

    • Excite each sample at its chosen λex.

    • Record the emission spectrum over a range that captures the entire fluorescence band (e.g., for anthracene excited at 355 nm, scan from 370 nm to 600 nm).

    • Ensure instrumental parameters (e.g., slit widths) are kept constant for all measurements of both the test compound and the standard.

  • Data Processing and Calculation:

    • Integrate: For each of the ten recorded emission spectra, calculate the integrated fluorescence intensity (the area under the curve).[6]

    • Plot: Create two separate plots:

      • Integrated fluorescence intensity vs. Absorbance for the five this compound solutions.

      • Integrated fluorescence intensity vs. Absorbance for the five anthracene solutions.

    • Determine Gradient: Perform a linear regression (fit) for each plot. The slope of the resulting line is the gradient (Grad). The linearity of this plot (R² > 0.99) is a key validation step, confirming the quality of the data.

    • Calculate Φf: Apply the quantum yield formula using the known value for anthracene in ethanol (Φst = 0.27). Since the same solvent is used, the refractive index term cancels out.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and direct comparison.

Summary of Photophysical Data
ParameterReference Standard (Anthracene)Test Compound
SolventEthanolEthanol
Refractive Index (η)1.3611.361
Excitation Wavelength (λex)355 nmTBD (λmax)
Known Quantum Yield (Φst)0.27-
Gradient (Grad)From plotFrom plot
Calculated Quantum Yield (Φx) -Calculated Value
De-excitation Pathways and Quantum Yield

The quantum yield is fundamentally a competition between radiative (fluorescence) and non-radiative decay pathways from the first excited singlet state (S₁).

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (kᵣ) Radiative Decay S1->S0 Internal Conversion (kᵢ꜀) Non-Radiative T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (kᵢₛ꜀) Non-Radiative

Sources

A Comprehensive Technical Guide to 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol (CAS No. 20503-78-0), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, chemical properties, and potential applications, with a focus on its emerging role in anticancer and antimicrobial research.

Chemical Identity and Properties

This compound is a substituted oxazole featuring a central oxazole ring with phenyl groups at the 4 and 5 positions and a methylaminoethanol moiety at the 2-position.[1] This unique structure contributes to its chemical reactivity and biological activity.

PropertyValueSource
CAS Number 20503-78-0[1]
Molecular Formula C₁₈H₁₈N₂O₂[1]
Molecular Weight 294.35 g/mol [1]
IUPAC Name 2-[(4,5-diphenyl-1,3-oxazol-2-yl)(methyl)amino]ethanol
InChI Key KRSJARZIUCHGQS-UHFFFAOYSA-N[1]

Commercial Availability

For research and development purposes, this compound is available from specialized chemical suppliers. It is crucial to source this compound from reputable vendors to ensure high purity for experimental reproducibility.

Table of Commercial Suppliers:

SupplierProduct NumberPurityAvailabilityNotes
Benchchem B1605667Not specified, for research use onlyInquire for detailsA primary supplier identified for this specific compound.[1]

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Synthesis and Manufacturing

Several synthetic routes for this compound and its derivatives have been reported, offering flexibility in experimental design and scale-up. The choice of method often depends on the availability of starting materials, desired purity, and laboratory equipment.

One-Step Nucleophilic Substitution

A common and efficient method involves the nucleophilic substitution of a leaving group on the oxazole ring with N-methylethanolamine.

Workflow for One-Step Nucleophilic Substitution:

start 2-Chloro-4,5-diphenyloxazole + N-Methylethanolamine reflux Reflux in Ethanol (6-8 hours) start->reflux purification Purification reflux->purification recrystallization Recrystallization (e.g., Ethanol/Methanol) purification->recrystallization Option 1 chromatography Column Chromatography (Silica gel, Ethyl acetate/Hexane) purification->chromatography Option 2 product This compound recrystallization->product chromatography->product

Caption: One-step synthesis workflow.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4,5-diphenyloxazole in absolute ethanol.

  • Addition of Reagent: Add a stoichiometric equivalent of N-methylethanolamine to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

  • Purification:

    • Recrystallization: Filter the crude product and recrystallize from a suitable solvent such as ethanol or methanol to obtain a purified solid.

    • Column Chromatography: Alternatively, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Classical Two-Step Synthesis

This method involves the initial formation of the 4,5-diphenyloxazole core followed by the introduction of the aminoethanol side chain.

Workflow for Classical Two-Step Synthesis:

start Benzoin + Urea cyclization Cyclization (e.g., with acid catalyst) start->cyclization intermediate 2-Amino-4,5-diphenyloxazole cyclization->intermediate halogenation Halogenation (e.g., Sandmeyer reaction) intermediate->halogenation chloro_intermediate 2-Chloro-4,5-diphenyloxazole halogenation->chloro_intermediate substitution Nucleophilic Substitution with N-Methylethanolamine chloro_intermediate->substitution product This compound substitution->product

Caption: Two-step synthesis pathway.

Potential Applications in Research and Drug Development

The 2-aminooxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[2] Isosteric replacement of the more common 2-aminothiazole with a 2-aminooxazole can lead to improved physicochemical properties, such as increased solubility and reduced metabolic liability, without compromising biological activity.[3][4]

Anticancer Research

Derivatives of 2-aminooxazole have demonstrated promising anticancer activity through various mechanisms. While the specific targets of this compound are still under investigation, related compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Potential Anticancer Mechanisms of 2-Aminooxazole Derivatives:

compound 2-Aminooxazole Derivatives flt3 FLT3 Inhibition compound->flt3 pi3k PI3K/Akt/mTOR Pathway Inhibition compound->pi3k egfr EGFR Inhibition compound->egfr proliferation Inhibition of Cell Proliferation flt3->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis pi3k->proliferation egfr->proliferation

Caption: Potential anticancer signaling pathways.

For instance, certain 2-aminooxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). Inhibition of mutated FLT3 can suppress the proliferation of cancer cells and induce apoptosis.

Antimicrobial Research

The 2-aminooxazole core is also a promising scaffold for the development of novel antimicrobial agents. Research has shown that compounds containing this moiety exhibit activity against a range of bacterial and fungal pathogens. The isosteric replacement of sulfur with oxygen in 2-aminothiazole-based antimicrobials can maintain or even enhance activity while improving the compound's drug-like properties.[3][4]

Experimental Protocols and Considerations

When working with this compound, adherence to standard laboratory safety protocols is essential. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

General Solubility and Storage

Based on its structure, the compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological assays, stock solutions are typically prepared in DMSO. It is recommended to store the compound in a cool, dry, and dark place to prevent degradation.

In Vitro Assay Protocol (General Example)

The following is a general protocol for evaluating the cytotoxic effects of the compound on a cancer cell line.

  • Cell Culture: Maintain the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution. Treat the cells with varying concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique chemical structure and the established biological activity of the 2-aminooxazole scaffold make it a compelling candidate for further investigation as an anticancer and antimicrobial agent. This guide provides a foundational understanding of its properties, availability, and synthesis to support and accelerate future research endeavors.

References

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435-1441.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114359, Ethanol, 2,2'-((4,5-diphenyl-2-oxazolyl)imino)di-, monohydrate. Retrieved January 26, 2026 from [Link].

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available from: [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]

  • ACS Publications. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling Cellular Landscapes with a Novel Diphenyloxazole Probe

The intricate and dynamic world of the living cell demands tools that can illuminate its structures and processes with high specificity and minimal perturbation. Fluorescent microscopy, a cornerstone of modern cell biology, relies on a diverse palette of probes to achieve this. Among these, small-molecule fluorophores offer distinct advantages, including their compact size, potential for high brightness and photostability, and the ability to be chemically tailored for specific applications.

This guide introduces 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol , a novel heterocyclic compound featuring a 4,5-diphenyloxazole core. The diphenyloxazole scaffold is a well-established fluorophore, with derivatives like 2,5-diphenyloxazole (PPO) being renowned for their high fluorescence quantum yields.[1][2] This structural motif suggests that this compound holds significant promise as a fluorescent probe for cellular imaging. The presence of a methylaminoethanol substituent provides a handle for potential interactions with cellular components and influences its solubility and membrane permeability.

This document serves as a comprehensive technical guide for researchers interested in exploring the applications of this compound in fluorescence microscopy. We will delve into its anticipated photophysical properties based on related structures, provide detailed protocols for its use in live-cell imaging, and outline methods for assessing its potential cytotoxicity. The overarching goal is to equip scientists with the foundational knowledge and practical methodologies to effectively integrate this promising fluorescent probe into their research workflows.

Anticipated Photophysical Properties: A Spectroscopic Profile

While specific empirical data for this compound is not yet widely available, we can infer its likely spectral characteristics from the well-documented properties of its core structure, 2,5-diphenyloxazole (PPO), and other related oxazole derivatives.

PropertyAnticipated Value/CharacteristicRationale and Supporting Evidence
Excitation Maximum (λex) ~350 - 380 nm2,5-Diphenyl-1,3,4-oxadiazole (PPD), a structurally similar compound, can be excited by two-photon absorption with wavelengths near 380 nm.[3] Many oxazole-based dyes exhibit absorption in the UV to near-visible range.
Emission Maximum (λem) ~400 - 450 nm (Blue to Cyan)The structurally related 4,5-diphenylisoxazole, upon photo-induced transformation to a bioxazole, exhibits blue fluorescence with an emission maximum at 418 nm in chloroform.[4] The emission of PPO is also in the blue region of the spectrum.[1]
Quantum Yield (Φf) Potentially HighThe parent compound, 2,5-diphenyloxazole (PPO), has a very high quantum yield, approaching 1.0 in cyclohexane.[1] While functionalization can sometimes decrease quantum yield, the core fluorophore is exceptionally bright.[5]
Photostability Moderate to HighOxazole-based dyes are generally considered to have good photostability, a crucial attribute for fluorescence microscopy.[6] However, like all fluorophores, they are susceptible to photobleaching under prolonged and intense illumination.[7]
Solvatochromism LikelyMany fluorescent dyes with intramolecular charge transfer (ICT) character exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This property could be advantageous for probing different cellular microenvironments.

Experimental Workflows and Methodologies

The successful application of any fluorescent probe hinges on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for utilizing this compound in a research setting.

Diagram of the General Experimental Workflow

workflow General Workflow for Cellular Imaging prep Probe Preparation (Stock Solution) stain Cell Staining (Incubation with Probe) prep->stain culture Cell Culture (Adherent or Suspension) culture->stain wash Washing (Removal of Excess Probe) stain->wash image Fluorescence Microscopy (Image Acquisition) wash->image analysis Data Analysis (Quantification, Localization) image->analysis

Caption: A generalized workflow for utilizing this compound in fluorescence microscopy.

Protocol 1: Live-Cell Staining

This protocol provides a general guideline for staining live cells. The optimal concentration of the probe and incubation time may vary depending on the cell type and experimental conditions, and therefore, should be determined empirically.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Adherent or suspension cells

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in high-quality DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • For adherent cells, seed them onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

    • Allow the cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Staining:

    • Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended for initial experiments.

    • Remove the culture medium from the cells and replace it with the staining solution.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined to achieve sufficient signal with minimal background.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.[8]

  • Imaging:

    • Replace the final wash with pre-warmed live-cell imaging medium.

    • Proceed with image acquisition using a fluorescence microscope equipped with appropriate filters for UV/blue excitation and blue/cyan emission.

Diagram of the Live-Cell Staining Protocol

staining_protocol Live-Cell Staining Protocol start Start: Healthy Cell Culture stock Prepare 1-10 mM Stock in DMSO working Dilute to 1-10 µM in Warm Medium stock->working incubate Incubate Cells for 15-60 min at 37°C working->incubate wash Wash 2-3x with Warm PBS/Medium incubate->wash image Image in Live-Cell Medium wash->image

Caption: Step-by-step visualization of the live-cell staining protocol.

Protocol 2: Cytotoxicity Assessment

It is crucial to determine the concentration range at which a fluorescent probe can be used without inducing cellular toxicity.[9] This protocol outlines a basic method for assessing the cytotoxicity of this compound using a standard MTT or similar viability assay.

Materials:

  • This compound stock solution (as prepared above)

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability assay kit (e.g., PrestoBlue™, CellTiter-Glo®)

  • Solubilization buffer (if using MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range for initial testing is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate for a period relevant to your planned imaging experiments (e.g., 24 hours).

  • Viability Assay (MTT example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Diagram of the Cytotoxicity Assay Workflow

cytotoxicity_workflow Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Serial Dilutions of Probe seed->treat incubate Incubate for 24 hours treat->incubate assay Add Viability Reagent (e.g., MTT) incubate->assay measure Measure Absorbance/Fluorescence assay->measure analyze Calculate % Viability vs. Control measure->analyze

Caption: A streamlined workflow for assessing the cytotoxicity of the fluorescent probe.

Potential Applications and Considerations

  • Organelle Staining: The lipophilic nature of the diphenyloxazole core suggests that this probe may accumulate in lipid-rich environments within the cell, such as the endoplasmic reticulum or lipid droplets.[10] Furthermore, the amine-containing side chain could potentially target acidic organelles like lysosomes, as the fluorescence of some oxazole derivatives is enhanced in acidic environments.[11] Co-localization studies with known organelle-specific dyes are recommended to determine the subcellular distribution of this probe.[12]

  • Dynamic Cellular Processes: Once its cellular target is identified, this probe could be used to monitor dynamic processes such as organelle trafficking, fusion, and fission.

  • Drug Discovery: As with other fluorescent small molecules, this compound could be used in high-content screening assays to assess the effects of drug candidates on cellular morphology or specific pathways.

Troubleshooting and Optimization

  • Low Signal: Increase the probe concentration or incubation time. Ensure that the excitation and emission filters on the microscope are appropriate for the anticipated spectral properties.

  • High Background: Decrease the probe concentration or incubation time. Ensure thorough washing to remove excess probe.

  • Phototoxicity: Minimize the exposure time and intensity of the excitation light. Use a live-cell imaging medium that contains antioxidants.

  • Poor Solubility: If the probe precipitates in the aqueous culture medium, prepare the working solution by first diluting the DMSO stock in a small volume of PBS containing a small amount of a non-ionic surfactant like Pluronic F-127 before the final dilution in the medium.

Conclusion

This compound represents a promising new tool for fluorescence microscopy. Its diphenyloxazole core suggests favorable photophysical properties, including brightness and photostability. The protocols and considerations outlined in this guide provide a solid foundation for researchers to begin exploring its utility in visualizing the intricate and dynamic processes of the living cell. As with any novel probe, empirical validation and optimization will be key to unlocking its full potential.

References

  • Oregon Medical Laser Center. (n.d.). 2,5-Diphenyloxazole, [PPO]. OMLC. [Link]

  • Ghosh, S., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12(1), 16499. [Link]

  • MySkinRecipes. (n.d.). 4,5-Diphenyloxazole. MySkinRecipes. [Link]

  • Li, Y., et al. (2022). Manipulating the Subcellular Localization and Anticancer Effects of Benzophenothiaziniums by Minor Alterations of N-Alkylation. Molecules, 27(21), 7248. [Link]

  • Wünsch, U. J., et al. (2015). Fluorescence quantum yields of natural organic matter and organic compounds. Limnology and Oceanography: Methods, 13(11), 625-633. [Link]

  • Rao, V. K., Chary, T. J., & Murthy, A. K. (1989). Phototransformations of 4,5-diphenylisoxazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(6), 569-576. [Link]

  • Ohtake, N., et al. (2002). Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2. Bioorganic & Medicinal Chemistry Letters, 12(23), 3451-3454. [Link]

  • Zhang, J., et al. (2022). Fluorescent Probes for Disease Diagnosis. Chemical Reviews, 122(12), 11026-11117. [Link]

  • de Oliveira, H. C. B., et al. (2014). Oxazoles Dyes With Potential For Bioprobes: A Two-Photon Absorption Study. 2014 12th International Conference on Fiber Optics and Photonics. [Link]

  • Kowada, T., Maeda, H., & Kikuchi, K. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Molecules, 27(3), 642. [Link]

  • Brandl, F., et al. (2021). The E-Morph Assay: Identification and characterization of environmental chemicals with estrogenic activity based on quantitative changes in cell-cell contact organization of breast cancer cells. Environment International, 157, 106823. [Link]

  • Spahn, C., & Heilemann, M. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Angewandte Chemie International Edition, 58(26), 8668-8679. [Link]

  • PubChem. (n.d.). 2,5-Diphenyloxazole. National Center for Biotechnology Information. [Link]

  • Sousa, C. M. M., et al. (2020). Fluorescence quantum yields for the different compounds determined by... ResearchGate. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2014). Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. Journal of the American Chemical Society, 136(39), 11666-11669. [Link]

  • de Melo, L. C. A., et al. (2021). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Molecules, 26(23), 7291. [Link]

  • Vedunova, M. V., et al. (2014). Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. Molecular Imaging and Biology, 16(6), 817-825. [Link]

  • da Silva, F. C., et al. (2021). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society, 32(10), 2007-2017. [Link]

  • Cserép, G., et al. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. Molecules, 18(8), 9789-9811. [Link]

  • Wang, Q., et al. (2022). Recent Advances of Fluorescence Probes for Imaging of Ferroptosis Process. Biosensors, 12(10), 834. [Link]

  • Kim, S., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Scientific Reports, 12(1), 9765. [Link]

  • i-STEM. (2020, September 25). Cytotoxicity Assay [Video]. YouTube. [Link]

  • Patel, D., & Patel, N. (2013). Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. Coloration Technology, 129(6), 441-448. [Link]

  • Sharebiology. (n.d.). Fluorescent Dyes Excitation and Emission. Sharebiology. [Link]

  • Gryczynski, I., et al. (1998). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. The Journal of Physical Chemistry A, 102(41), 7925-7931. [Link]

Sources

Application Notes and Protocols for Protein Labeling with an Activated 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Fluorophore Scaffold

The field of protein labeling is fundamental to advancing our understanding of cellular processes, enabling researchers to visualize, track, and quantify proteins with high specificity and sensitivity.[1][2] The choice of a fluorescent label is critical and should ideally be small, bright, and stable without perturbing the biological system under investigation.[3] This document provides detailed application notes and protocols for the use of a novel fluorescent labeling reagent based on the 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol scaffold.

The core compound, this compound, is a heterocyclic molecule featuring a 4,5-diphenyl-oxazole core.[4] Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable optical properties, including applications as fluorescent dyes and scintillators.[5][6] The inherent fluorescence of the diphenyl-oxazole core makes it an attractive candidate for development as a novel fluorophore for protein labeling.

However, the native compound, with its terminal hydroxyl group, lacks the necessary reactivity for direct conjugation to proteins under standard physiological conditions. To harness its potential as a protein label, it must first be chemically activated. This guide will focus on the application of an amine-reactive derivative, specifically a succinimidyl ester of this compound, for the covalent labeling of proteins. This approach targets the primary amines on lysine residues and the N-terminus of proteins, forming stable amide bonds.[7][8]

Principle of Amine-Reactive Labeling

The labeling strategy is based on the reaction of an N-hydroxysuccinimide (NHS) ester-activated fluorophore with primary amines on the target protein. This reaction is efficient and results in the formation of a stable amide linkage. The reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH (typically 8.0-9.0) to ensure that the target amine groups are deprotonated and thus nucleophilic.[9]

It is crucial to use a buffer that does not contain primary amines, such as Tris, as this will compete with the protein for reaction with the NHS-ester.[9] Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate buffers.

Experimental Workflow Overview

The overall process for labeling a protein with the activated this compound derivative can be broken down into three main stages: preparation, conjugation, and purification.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization A Prepare Protein Solution B Prepare Activated Dye Stock C Mix Protein and Dye B->C D Incubate C->D E Remove Unreacted Dye D->E F Determine Degree of Labeling (DOL) E->F

Figure 1: General workflow for protein labeling.

Detailed Protocols

Part 1: Preparation of Reagents

1.1. Protein Preparation:

The purity of the protein is critical for successful labeling. Contaminating proteins with primary amines will also be labeled, reducing the specificity of the reaction.

  • Protein Buffer: The protein should be in an amine-free buffer at a pH between 7.2 and 8.5. Recommended buffers include 100 mM sodium phosphate or 100 mM sodium bicarbonate. The protein concentration should ideally be at least 2 mg/mL to ensure efficient labeling.[7]

  • Buffer Exchange: If the protein is in an inappropriate buffer (e.g., containing Tris or glycine), a buffer exchange must be performed. This can be achieved through dialysis, diafiltration, or using a desalting column.

1.2. Preparation of the Activated Dye Stock Solution:

The NHS-ester activated dye is susceptible to hydrolysis, so it is imperative to prepare the stock solution immediately before use in a dry, anhydrous solvent.[8]

  • Solvent: Use high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of the activated dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous solvent to the vial to create a 10 mM stock solution.

    • Vortex briefly to ensure the dye is fully dissolved. The solution may have a grainy appearance, but this should not negatively impact the conjugation.[9]

Part 2: Protein Conjugation Reaction

The molar ratio of dye to protein is a critical parameter that needs to be optimized for each specific protein to achieve the desired degree of labeling (DOL). A typical starting point is a 10- to 20-fold molar excess of the dye.

2.1. Conjugation Procedure:

  • To the prepared protein solution, slowly add the calculated volume of the 10 mM activated dye stock solution while gently stirring or vortexing.

  • Incubate the reaction mixture at room temperature for 1 hour, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.[10]

  • (Optional) The reaction can be quenched by adding a final concentration of 50-100 mM Tris or hydroxylamine and incubating for an additional 15-30 minutes. This will consume any unreacted NHS-ester.

Part 3: Purification of the Labeled Protein

After the conjugation reaction, it is essential to remove any unreacted, free dye from the labeled protein.[11] Failure to do so can lead to inaccurate determination of protein concentration and degree of labeling, as well as potential artifacts in downstream applications.

3.1. Purification Methods:

Several methods can be used for purification, with the choice depending on the protein's size and properties.

Purification MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size.Efficient removal of free dye, gentle on proteins.Can lead to sample dilution.
Dialysis Diffusion of small molecules across a semi-permeable membrane.Simple and gentle.Time-consuming.
Affinity Chromatography Utilizes specific binding interactions.High purity if a suitable resin is available (e.g., for His-tagged proteins).Requires a specific tag on the protein.

3.2. General Protocol for Size-Exclusion Chromatography:

  • Equilibrate a suitable size-exclusion column (e.g., Sephadex G-25) with the desired storage buffer for the protein.[12]

  • Carefully load the entire reaction mixture onto the column.

  • Begin eluting with the storage buffer. The labeled protein will elute first, followed by the smaller, free dye molecules.

  • Collect fractions and identify those containing the labeled protein, typically by monitoring absorbance at 280 nm.

Characterization of the Labeled Protein

After purification, the conjugate should be characterized to determine the protein concentration and the degree of labeling (DOL).

4.1. Spectrophotometric Analysis:

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the this compound fluorophore (Amax).

  • Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A280 – (Amax × CF)] / εprotein

    Where:

    • CF is the correction factor (A280 / Amax) for the free dye.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula:

    DOL = Amax / (εdye × Protein Concentration (M))

    Where:

    • εdye is the molar extinction coefficient of the dye at its Amax.

4.2. Functional Analysis:

It is crucial to verify that the labeling process has not adversely affected the protein's function. This can be assessed using an appropriate activity assay, binding assay, or other functional characterization method relevant to the specific protein.

Storage of Labeled Protein

For long-term storage, it is recommended to store the purified, labeled protein in a suitable buffer containing a cryoprotectant such as glycerol. Aliquot the protein to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Insufficient molar excess of dye.- Protein concentration too low.- Presence of competing amines in the buffer.- Hydrolysis of the activated dye.- Increase the dye-to-protein molar ratio.- Concentrate the protein before labeling.- Perform buffer exchange into an amine-free buffer.- Prepare the dye stock solution immediately before use.
High Degree of Labeling (DOL) / Protein Precipitation - Excessive molar ratio of dye.- Over-labeling leading to changes in protein solubility.- Reduce the dye-to-protein molar ratio.- Optimize reaction time and temperature.
Free Dye Remaining After Purification - Inefficient purification method.- Use a longer column for size-exclusion chromatography.- Repeat the purification step.
Loss of Protein Activity - Labeling of critical residues in the active or binding site.- Denaturation of the protein during labeling or purification.- Reduce the DOL.- Consider alternative labeling strategies (e.g., targeting cysteines if available).- Ensure gentle handling and appropriate buffer conditions.

Conclusion

The this compound scaffold presents a promising new option for fluorescent protein labeling. By activating its terminal hydroxyl group to an amine-reactive NHS-ester, this fluorophore can be effectively conjugated to proteins for a wide range of applications in cell biology, biochemistry, and drug discovery. The protocols outlined in this guide provide a comprehensive framework for the successful labeling, purification, and characterization of protein conjugates using this novel dye. As with any labeling procedure, optimization of the reaction conditions for each specific protein is key to achieving the desired outcome.

References

  • Mohamed, S. K., Akkurt, M., Marzouk, A. A., Abbasov, V. M., & Gurbanov, A. V. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o474–o475. Available from: [Link].

  • Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. Available from: [Link].

  • PubChem. Ethanol, 2,2'-((4,5-diphenyl-2-oxazolyl)imino)di-, monohydrate. Available from: [Link].

  • Martin, K. T., & Dunn, A. R. (2018). Fluorescent labeling and modification of proteins. Methods in molecular biology (Clifton, N.J.), 1660, 11–26. Available from: [Link].

  • Kumar, K., & Rawat, A. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 5. Available from: [Link].

  • Chen, J., Brunner, A. D., & Mele, M. (2020). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Journal of proteomics, 229, 103932. Available from: [Link].

  • Halo Labs. Complete Guide to Protein Identification and Characterization. Available from: [Link].

  • Wróblewska, A., & Sadowska, B. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available from: [Link].

  • Pinto, S. M. A., Lima, J. C., & Justino, L. L. G. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(11), 3254. Available from: [Link].

  • Mohamed, S. K., Akkurt, M., Marzouk, A. A., Abbasov, V. M., & Gurbanov, A. V. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. ResearchGate. Available from: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link].

  • G-Biosciences. Reactive Amination Kit. Available from: [Link].

  • Biocompare. Protein Conjugation and Labeling. Available from: [Link].

  • ResearchGate. What are the protocols for protein labeling by using antibodies?. Available from: [Link].

  • Sino Biological. Protein Labeling Techniques. Available from: [Link].

  • M. M. Karim, et al. (2018). Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Stokes Shift, Quantum Yield and Two‐Photon Absorption. ResearchGate. Available from: [Link].

  • Navarrete-Vázquez, G., et al. (2024). Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. Molecules, 29(7), 1501. Available from: [Link].

  • I. S. Kucherenko, et al. (2018). Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. ResearchGate. Available from: [Link].

  • Joseph, S. (2005). Amine-Reactive Probes. The Joseph Lab. Available from: [Link].

  • Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. Available from: [Link].

  • H. H. Al-pashed, et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available from: [Link].

  • FluoroFinder. Antibody Conjugation Techniques. Available from: [Link].

  • Li, Y., & Topp, E. M. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of pharmaceutical sciences, 104(11), 3661–3671. Available from: [Link].

Sources

Application Notes and Protocols for Two-Photon Microscopy with 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol (DPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Dynamics with DPA, a Novel Two-Photon Probe

Two-photon microscopy (TPM) has emerged as an indispensable tool in modern biological research, offering unprecedented capabilities for deep-tissue, high-resolution imaging of living specimens.[1][2] Its inherent advantages, including reduced phototoxicity, deeper penetration into scattering tissues, and intrinsic optical sectioning, make it particularly well-suited for dynamic studies in complex biological systems such as neuronal networks, developing embryos, and tumor microenvironments.[2][3] The power of TPM is fundamentally reliant on the development of robust and efficient fluorescent probes that can be excited by the simultaneous absorption of two near-infrared (NIR) photons.[4]

This guide introduces 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol (DPA) , a promising candidate for two-photon imaging applications. DPA belongs to the family of oxazole-based fluorophores, which are known for their favorable photophysical properties, including high fluorescence quantum yields.[5] The structural design of DPA, featuring a diphenyl-oxazole core, suggests a high degree of electron delocalization, which is often correlated with significant two-photon absorption cross-sections. This document provides a comprehensive overview of the theoretical underpinnings and practical considerations for utilizing DPA in two-photon microscopy, complete with detailed protocols for its application in cellular imaging.

Scientific Rationale: The Photophysical Landscape of DPA

The efficacy of a two-photon probe is dictated by a constellation of photophysical parameters. While comprehensive experimental data for DPA is still emerging, we can infer its likely properties based on the well-characterized behavior of structurally similar compounds, such as 2,5-diphenyloxazole (PPO) and other imidazole/oxazole derivatives.[6][7]

Core Principles of Two-Photon Excitation with DPA

Two-photon excitation is a non-linear optical process where a fluorophore is elevated to an excited state by the near-simultaneous absorption of two lower-energy photons.[1] This principle is depicted in the Jablonski diagram below.

G S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Two-Photon Absorption (2hν) S1->S0 Fluorescence (hν') S1_v Vibrational Relaxation label label

Figure 1: Jablonski diagram illustrating the principle of two-photon excitation and subsequent fluorescence emission.

The key advantages of this process for biological imaging are:

  • Localized Excitation: The quadratic dependence of two-photon absorption on laser intensity confines excitation to the focal volume, minimizing out-of-focus phototoxicity and photobleaching.[2]

  • Deep Tissue Penetration: The use of longer wavelength NIR light (typically 700-1100 nm) for excitation reduces scattering by biological tissues, enabling imaging at greater depths.[1]

  • Reduced Autofluorescence: Endogenous fluorophores in biological tissues are less efficiently excited by NIR light, leading to a higher signal-to-noise ratio.

Anticipated Photophysical Properties of DPA

Based on the characteristics of related oxazole and imidazole derivatives, we can project the following properties for DPA, which should be considered as starting points for experimental optimization.

Photophysical ParameterEstimated Value/RangeRationale & Significance
Two-Photon Absorption Cross-Section (σ₂) 50 - 250 GMStructurally similar imidazole derivatives exhibit σ₂ values in this range.[7] A higher σ₂ value indicates more efficient two-photon excitation, allowing for lower laser powers and reduced phototoxicity.
Peak Two-Photon Excitation Wavelength 740 - 820 nmBased on the absorption spectra of related diphenyl-oxazole compounds. This range is readily accessible with standard Ti:Sapphire lasers used in two-photon microscopy.[8]
Emission Maximum (λₑₘ) 450 - 550 nmDependent on solvent polarity. The ethanol group in DPA suggests some sensitivity to the local environment.[9]
Quantum Yield (Φ) 0.7 - 1.02,5-diphenyloxazole (PPO) exhibits a quantum yield of 1.0 in non-polar solvents.[6] High quantum yield is crucial for bright fluorescence signals.
Fluorescence Lifetime (τ) 1 - 4 nsTypical range for small organic fluorophores.[10] Knowledge of the lifetime can be utilized in advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

Experimental Protocols

The following protocols provide a detailed guide for the preparation and application of DPA for two-photon imaging of live cells.

Protocol 1: Preparation of DPA Stock Solution

The lipophilic nature of DPA necessitates the use of an organic solvent for initial solubilization.

Materials:

  • This compound (DPA) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a 10 mM stock solution of DPA by dissolving the appropriate mass of DPA powder in anhydrous DMSO.

  • Vortex thoroughly for at least 2 minutes to ensure complete dissolution.

  • Centrifuge the solution at high speed (e.g., >10,000 x g) for 1 minute to pellet any undissolved particulates.

  • Carefully transfer the supernatant to a fresh, light-protected microcentrifuge tube.

  • Store the 10 mM stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Staining with DPA

This protocol is designed for staining adherent cells cultured in glass-bottom dishes suitable for high-resolution microscopy.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_stain Prepare Staining Solution (1-10 µM DPA in culture medium) warm_medium Pre-warm Staining Solution to 37°C prep_stain->warm_medium wash_cells Wash Cells with PBS add_stain Add Staining Solution to Cells wash_cells->add_stain incubate Incubate at 37°C for 15-30 min add_stain->incubate wash_final Wash Cells with Fresh Medium image Proceed to Two-Photon Imaging wash_final->image

Figure 2: Workflow for live-cell staining with DPA.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • DPA stock solution (10 mM in DMSO)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM DPA stock solution.

    • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition. Start with a concentration of 5 µM.

    • Vortex the staining solution gently before use.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Aspirate the PBS and add the pre-warmed DPA staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized.

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed complete cell culture medium to remove any unbound dye.

    • Add fresh, pre-warmed complete cell culture medium to the cells.

  • Imaging:

    • The cells are now ready for two-photon imaging. Proceed to the microscope for image acquisition. For long-term imaging, it is recommended to use an imaging medium that is buffered for atmospheric CO₂ levels (e.g., Leibovitz's L-15 medium or a HEPES-buffered medium).

Protocol 3: Two-Photon Imaging Parameters and Optimization

The following are recommended starting parameters for imaging DPA-stained cells. These parameters will likely require optimization based on the specific microscope setup, sample brightness, and experimental goals.

Instrumentation:

  • Upright or inverted two-photon laser scanning microscope

  • Ti:Sapphire laser or other suitable femtosecond pulsed NIR laser

  • High numerical aperture (NA) water or oil immersion objective (e.g., 20x/1.0 NA water immersion or 60x/1.4 NA oil immersion)

  • Non-descanned detectors (NDDs) for efficient fluorescence collection

Imaging Parameters:

ParameterRecommended Starting ValueRationale & Optimization
Excitation Wavelength 780 nmBased on the estimated two-photon absorption peak. Perform a lambda scan (if available) from 740 nm to 820 nm to determine the optimal excitation wavelength for maximal fluorescence signal.
Laser Power 5 - 20 mW at the sampleStart with low laser power and gradually increase to achieve a good signal-to-noise ratio while minimizing phototoxicity. The optimal power will depend on the objective, sample brightness, and scan speed.[1]
Scan Speed 200 - 400 Hz line scanningFaster scan speeds reduce phototoxicity but may decrease the signal-to-noise ratio.[11] Adjust based on the desired temporal resolution and image quality.
Dwell Time 1 - 4 µs/pixelCorrelates with scan speed and image resolution. Shorter dwell times reduce photobleaching.
Emission Filter 490 - 560 nm bandpass filterThis range is based on the estimated emission maximum of DPA. A wider or narrower filter may be necessary depending on the actual emission spectrum and the presence of other fluorophores.

Potential Applications in Research and Drug Development

The favorable photophysical properties anticipated for DPA make it a versatile tool for a range of applications in both fundamental research and drug discovery.

  • High-Content Screening (HCS): The non-invasive nature of two-photon imaging with DPA could be leveraged for automated, high-throughput screening of compound libraries to assess their effects on cellular morphology, viability, and organelle dynamics in 3D cell cultures or organoids.[4]

  • Neuroscience Research: DPA's potential for deep-tissue imaging could enable the visualization of neuronal structures and dynamics within intact brain tissue or organotypic slice cultures.[3]

  • Cancer Biology: The ability to image deeper into tumor spheroids or in vivo tumor models can provide valuable insights into tumor microenvironment, cell migration, and the efficacy of anti-cancer drugs.

  • Developmental Biology: Tracking cell lineages and morphogenetic movements in developing embryos with minimal phototoxicity is a key application for two-photon microscopy where DPA could be a valuable tool.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Fluorescence Signal - Suboptimal excitation wavelength.- Low dye concentration.- Insufficient laser power.- Incorrect emission filter.- Perform a lambda scan to find the optimal excitation wavelength.- Increase the DPA staining concentration or incubation time.- Gradually increase the laser power at the sample.- Ensure the emission filter is appropriate for the expected emission spectrum of DPA.
High Background Fluorescence - Incomplete removal of unbound dye.- Autofluorescence from the sample or medium.- Increase the number and duration of wash steps after staining.- Image a non-stained control sample to assess the level of autofluorescence. If necessary, use spectral unmixing or select an emission filter that minimizes autofluorescence bleed-through.
Phototoxicity or Photobleaching - Excessive laser power.- Long exposure times (slow scan speed or long dwell time).- Reduce the laser power to the minimum required for a good signal-to-noise ratio.- Increase the scan speed or use a resonant scanner.- Reduce the pixel dwell time.
Uneven Staining - Inconsistent dye concentration.- Cell health issues.- Ensure the staining solution is well-mixed before application.- Confirm that the cells are healthy and evenly distributed in the culture dish.

References

  • More than double the fun with two-photon excitation microscopy - PMC - NIH. (2024-03-26). [Link]

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC - NIH. [Link]

  • On chip two-photon metabolic imaging for drug toxicity testing - PMC - NIH. [Link]

  • In vivo two-photon microscopy of microglia - VJNeurology. [Link]

  • ChemInform Abstract: 2,4,5-Triphenyloxazole. New Preparative Pathway and Properties in Photoinduced Electron Transfer Reactions. - ResearchGate. (2025-08-07). [Link]

  • Toward Two-Photon Absorbing Dyes with Unusually Potentiated Nonlinear Fluorescence Response | Journal of the American Chemical Society. (2020-08-15). [Link]

  • 2,5-Diphenyloxazole, [PPO] - OMLC. [Link]

  • A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing). [Link]

  • (PDF) Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes - ResearchGate. (2015-11-18). [Link]

  • Revolutionary Application of 3D-Two-Photon Microscopes for Human Therapy and Drug Research. [Link]

  • High-speed, two-photon scanning microscope - Optica Publishing Group. [Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC - NIH. (2023-07-10). [Link]

  • Computational approach speeds up advanced microscopy imaging | ScienceDaily. (2019-08-27). [Link]

  • Fluorescence quantum yield measurements - NIST Technical Series Publications. (1976-04-09). [Link]

  • Two-Photon Microscopy Applications - News-Medical.Net. [Link]

  • Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. [Link]

  • Troubleshooting Two-Photon Excitation With Filipin III Labeling - Microforum. (2021-05-27). [Link]

  • Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores - New Journal of Chemistry (RSC Publishing). [Link]

  • The effect of substituted 2,5-Diphenyloxazole on DSSC performance: A theoretical study - PSGCAS. [Link]

  • A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells - PubMed. [Link]

  • Applications of Two-Photon Fluorescence Microscopy in Deep Tissue Imaging - DTIC. [Link]

  • Useful guides for one-, two- and three-photon imaging experiments - Scientifica. [Link]

  • Improving two-photon excitation microscopy for sharper and faster biological imaging - NIH. [Link]

  • (PDF) Two-Photon Excitation Microscopy and Its Applications in Neuroscience. (2025-08-06). [https://www.researchgate.net/publication/271203592_Two-Photon_Excitation_Microscopy_and_Its_Applications_in_Neuroscience]([Link]_ Microscopy_and_Its_Applications_in_Neuroscience)

  • Efficient Labeling of Vesicles with Lipophilic Fluorescent Dyes via the Salt-Change Method. (2023-03-29). [Link]

  • Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells - PubMed. (2020-09-01). [Link]

  • 2,4,5-triphenyl-1,3-oxazole - 573-34-2, C21H15NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PubMed. [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole | The Journal of Physical Chemistry A - ACS Publications. (2020-04-03). [Link]

  • Two-photon fluorescence absorption and emission spectra of dyes relevant for cell imaging. [Link]

  • Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials - MDPI. [Link]

  • Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores - RSC Publishing. [Link]

  • Degenerate and Non-Degenerate Two-Photon Absorption of Coumarin Dyes - SciSpace. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Functionalized 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminooxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide range of biological targets. The 2-aminooxazole scaffold is one such framework, increasingly recognized for its potential in drug discovery.[1] It serves as a critical bioisostere to the well-established 2-aminothiazole moiety, which is present in numerous approved drugs.[2][3] The substitution of the thiazole's sulfur atom with an oxygen atom to form an oxazole can offer significant advantages, such as modulating the compound's lipophilicity (ClogP), potentially improving aqueous solubility, and altering the metabolic profile by removing an oxidizable sulfur atom.[4][5]

This guide provides a detailed, field-proven methodology for the synthesis of a specific class of functionalized derivatives: 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol. These molecules combine the rigid, aromatic 4,5-diphenyloxazole core with a flexible, functionalized amino side-chain, making them attractive candidates for screening in various therapeutic areas, including anti-inflammatory and antitubercular applications.[3][6] We will delineate a robust, two-stage synthetic strategy, focusing not just on the procedural steps but on the underlying chemical rationale to empower researchers to adapt and innovate upon these core methods.

Overall Synthetic Strategy

The synthesis is logically approached in a convergent manner. The first stage involves the construction of the core heterocyclic intermediate, 2-chloro-4,5-diphenyloxazole. The second stage is the functionalization of this core via nucleophilic aromatic substitution (SNAAr) with the desired side-chain, N-methylaminoethanol, to yield the final product. This strategy allows for modularity, where different amines can be substituted in the final step to generate a library of diverse derivatives.

Overall Synthetic Workflow A Stage 1: Core Synthesis (Benzoin + Urea -> Oxazolone -> Chloro-oxazole) B Intermediate: 2-Chloro-4,5-diphenyloxazole A->B Chlorination C Stage 2: Functionalization (Nucleophilic Substitution) B->C D Final Product: This compound C->D C-N Bond Formation E Starting Materials: Benzoin, Urea, POCl₃ E->A F Side-chain: N-methylaminoethanol F->C

Caption: High-level overview of the two-stage synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4,5-diphenyloxazole

The cornerstone of this synthesis is the efficient preparation of the reactive electrophile, 2-chloro-4,5-diphenyloxazole. This is achieved through a reliable two-step process starting from commercially available benzoin.

Protocol 1.1: Synthesis of 4,5-Diphenyl-1,3-oxazol-2(3H)-one

Causality and Rationale: This step involves the cyclocondensation of benzoin with urea. The reaction proceeds via the initial formation of a hydroxy-urea adduct, which subsequently cyclizes and dehydrates to form the stable oxazolone ring. Using an excess of urea drives the equilibrium towards the product.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin (21.2 g, 100 mmol) and urea (18.0 g, 300 mmol).

  • Reaction: Place the flask in a sand bath or heating mantle and heat the mixture to 180-190 °C. The solids will melt and begin to react, with the evolution of ammonia gas (ensure the reaction is performed in a well-ventilated fume hood).

  • Monitoring: Maintain the temperature and continue stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The product will have a lower Rf value than benzoin.

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly add 100 mL of hot water to the flask with vigorous stirring to dissolve excess urea and other water-soluble impurities.

  • Isolation: Cool the mixture in an ice bath. The crude product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Purification: The crude solid can be purified by recrystallization from ethanol to yield 4,5-diphenyl-1,3-oxazol-2(3H)-one as a white crystalline solid. Dry the product under vacuum.

Protocol 1.2: Synthesis of 2-Chloro-4,5-diphenyloxazole

Causality and Rationale: The conversion of the oxazolone to the 2-chloro derivative is a classic transformation that utilizes a strong chlorinating agent like phosphorus oxychloride (POCl₃). The lone pair on the ring nitrogen attacks the phosphorus atom, leading to a series of intermediates that ultimately result in the substitution of the carbonyl oxygen with a chlorine atom, creating a highly reactive site for subsequent nucleophilic attack. The addition of a tertiary amine like N,N-dimethylaniline acts as a catalyst and acid scavenger.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a base trap for HCl fumes), combine 4,5-diphenyl-1,3-oxazol-2(3H)-one (11.85 g, 50 mmol) and phosphorus oxychloride (POCl₃, 25 mL, ~270 mmol).

  • Catalysis: Add N,N-dimethylaniline (2 mL) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) in an oil bath for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly and very carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in a fume hood.

  • Isolation: The product will precipitate as a solid. Stir the mixture until all the ice has melted and the excess POCl₃ has been hydrolyzed. Collect the crude product by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 2-chloro-4,5-diphenyloxazole as a pure, crystalline solid.

Part 2: Functionalization via Nucleophilic Substitution

This final stage involves the core reaction: the formation of the C-N bond between the 2-chloro-4,5-diphenyloxazole and N-methylaminoethanol.

Protocol 2.1: Synthesis of this compound

Causality and Rationale: This reaction is a nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nature of the oxazole ring system makes the C2 position sufficiently electrophilic to be attacked by the secondary amine of N-methylaminoethanol. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.[7] Using a slight excess of the amine can help drive the reaction to completion. The choice of a polar solvent like ethanol is suitable for dissolving the reactants and facilitating the reaction.[7]

Protocol 2.1 Workflow start Combine Reactants: - 2-Chloro-4,5-diphenyloxazole - N-methylaminoethanol - Ethanol (Solvent) reflux Heat to Reflux (6-8 hours) start->reflux monitor Monitor Progress (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Remove Solvent (Rotary Evaporation) cool->evaporate workup Aqueous Work-up: - Add Ethyl Acetate - Wash with Water & Brine evaporate->workup dry Dry Organic Layer (Na₂SO₄) workup->dry purify Purification: - Concentrate - Column Chromatography or Recrystallization dry->purify product Final Product: High Purity Crystalline Solid purify->product

Caption: Step-by-step workflow for the final functionalization reaction.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4,5-diphenyloxazole (5.1 g, 20 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add N-methylaminoethanol (1.8 mL, 22 mmol, 1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitoring: Track the disappearance of the starting material (2-chloro-4,5-diphenyloxazole) by TLC (eluent: 30% ethyl acetate in hexane).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (75 mL). Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The final product can be purified by one of two methods:

    • Column Chromatography: Purify on a silica gel column using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) as the eluent.[7]

    • Recrystallization: Alternatively, recrystallize the crude product from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key functionalization step.

ParameterValueRationale / Notes
Reactant 1 2-Chloro-4,5-diphenyloxazole1.0 equivalent
Reactant 2 N-methylaminoethanol1.1 - 1.2 equivalents
Solvent Absolute EthanolGood solubility for reactants; appropriate boiling point.
Temperature ~78 °C (Reflux)Provides sufficient energy for SNAAr to proceed efficiently.
Reaction Time 6 - 8 hoursTypical duration for completion; should be confirmed by TLC.
Expected Yield 70 - 85%Yield is dependent on reaction completion and purification efficiency.
Purification Column Chromatography / RecrystallizationEssential for removing unreacted starting material and byproducts.

Characterization and Validation

To ensure the trustworthiness of the protocol, the identity and purity of the final product, this compound, must be rigorously confirmed.

  • ¹H NMR: Expect characteristic signals for the two phenyl groups (multiplets in the aromatic region, ~7.2-8.0 ppm), a singlet for the N-methyl group (~3.0-3.2 ppm), and two triplets for the -CH₂-CH₂- protons of the ethanol side-chain, along with a broad singlet for the -OH proton.

  • ¹³C NMR: Signals corresponding to the oxazole ring carbons, the two phenyl groups, and the aliphatic carbons of the N-methyl and ethanol groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₈H₁₈N₂O₂) should be observed.

  • Melting Point: A sharp melting point is indicative of high purity.

References

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nishikawa, T., et al. (2016). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. [Link]

  • Scribd (n.d.). 2-Aminooxazoles and Their Derivatives (Review). Scribd. [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]

  • Reddy, T., et al. (2014). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. [Link]

  • Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry. [Link]

  • Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E. [Link]

  • Bakherad, M., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenol. Molecules. [Link]

  • D'Erasmo, M. P., & Aubé, J. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. The Journal of Organic Chemistry. [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]

  • Carballo-Villalobos, A., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background Fluorescence in Cell Staining

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for immunofluorescence (IF) microscopy. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to high background fluorescence in cell staining experiments. High background can obscure specific signals, leading to erroneous data interpretation. This resource provides a structured, question-and-answer approach to systematically troubleshoot and optimize your immunofluorescence protocols.

Understanding the "Why": The Root Causes of High Background

High background fluorescence is a common hurdle in immunofluorescence, and it stems from a few key sources: non-specific antibody binding, issues with protocol steps like blocking and washing, and inherent autofluorescence of the sample itself.[1][2] Effectively troubleshooting requires a logical, step-by-step process to identify and address the specific cause.

This guide is structured to walk you through a diagnostic workflow, starting with the most frequent and easily correctable issues.

Level 1 Troubleshooting: The Usual Suspects

We'll begin with the most common culprits behind high background. These are often related to reagent concentrations and procedural steps.

FAQ 1: Could my antibody concentrations be too high?

Answer: Absolutely. This is one of the most frequent causes of high background.[1] An excess of either primary or secondary antibody can lead to non-specific binding, where the antibodies adhere to cellular components other than the target antigen.[3]

The Causality: At optimal concentrations, antibodies exhibit high affinity for their specific epitopes. However, when concentrations are too high, lower-affinity, non-specific interactions are more likely to occur, resulting in a generalized, high background signal across the sample.[3]

Troubleshooting Workflow:

Caption: Workflow for diagnosing and resolving high background caused by antibody concentration.

Experimental Protocol: Antibody Titration

  • Preparation: Prepare a series of dilutions for your primary antibody. A good starting range is from 1:50 to 1:1000.[4] For secondary antibodies, a similar titration should be performed.

  • Application: Stain a set of identical samples with each dilution of the primary antibody, keeping the secondary antibody concentration constant. Conversely, to optimize the secondary antibody, use the optimal primary antibody dilution and titrate the secondary.

  • Imaging: Acquire images using identical microscope settings (e.g., laser power, gain, exposure time) for all samples.

  • Analysis: Compare the images to identify the dilution that provides the brightest specific signal with the lowest background. This is your optimal signal-to-noise ratio.[3]

Primary Antibody Dilution Signal Intensity Background Intensity Signal-to-Noise Ratio (S/N) Notes
1:50+++++++LowHigh background, potential for non-specific staining.
1:100+++++ModerateImproved S/N, but still some background.
1:250++++High Optimal dilution in this example.
1:500+++ModerateSignal is becoming weaker.
1:1000++LowSignal is too weak to distinguish from background.

Table 1. Example of an antibody titration experiment to determine the optimal dilution. The goal is to maximize the signal-to-noise ratio.

FAQ 2: Is my blocking step insufficient?

Answer: An inadequate blocking step is another primary reason for high background. The purpose of blocking is to saturate non-specific binding sites within the sample, preventing antibodies from adhering to them.[5][6]

The Causality: Cellular and tissue samples have surfaces that can non-specifically bind proteins through hydrophobic and ionic interactions.[6] A blocking solution, typically containing proteins like bovine serum albumin (BSA) or normal serum, occupies these sites. If blocking is insufficient, both primary and secondary antibodies can bind non-specifically, elevating the background.[5]

Troubleshooting and Optimization:

  • Choice of Blocking Agent: The most effective blocking solution often contains normal serum from the same species in which the secondary antibody was raised.[7] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum. As a general alternative, 5% BSA in your wash buffer is a common and effective choice.

  • Incubation Time: Ensure you are incubating your samples in the blocking solution for a sufficient amount of time, typically 30-60 minutes at room temperature.[8] Insufficient incubation time will not allow for complete saturation of non-specific sites.

  • Maintain Blocking: Consider including your blocking agent (e.g., 1% BSA) in your primary and secondary antibody dilution buffers to maintain the blocking effect throughout the staining process.

FAQ 3: Are my washing steps thorough enough?

Answer: Incomplete washing is a simple yet often overlooked cause of high background. The purpose of washing is to remove unbound and loosely bound antibodies.

The Causality: If unbound antibodies are not thoroughly washed away, they will remain in the sample and contribute to a diffuse, high background fluorescence. This is particularly critical after the secondary antibody incubation step.

Best Practices for Washing:

  • Frequency and Duration: A typical and effective washing protocol involves three washes of 5-10 minutes each with a suitable wash buffer (e.g., PBS with 0.1% Tween 20) after both the primary and secondary antibody incubations.[9][10]

  • Volume and Agitation: Use a sufficient volume of wash buffer to completely immerse the sample. Gentle agitation on a rocker or orbital shaker can improve the efficiency of the washes.

  • Detergents: The inclusion of a mild, non-ionic detergent like Tween 20 in your wash buffer helps to disrupt low-affinity, non-specific binding.[4]

Level 2 Troubleshooting: Investigating Autofluorescence

If you have optimized your antibody concentrations, blocking, and washing steps and still observe high background, the issue may be autofluorescence.

FAQ 4: What is autofluorescence and how do I know if I have it?

Answer: Autofluorescence is the natural fluorescence emitted by certain biological structures and molecules within your cells or tissue when excited by light.[2] Common sources include mitochondria, lysosomes, collagen, elastin, and NADH.[2] The fixation process itself, particularly with aldehyde fixatives like paraformaldehyde, can also induce autofluorescence.[2][11]

Diagnosing Autofluorescence:

The definitive way to check for autofluorescence is to examine an unstained control sample under the microscope using the same filter sets and imaging settings you use for your stained samples.[7][12] If you observe fluorescence in this control, then your sample is autofluorescent.

Caption: Diagnostic workflow for identifying and addressing autofluorescence.

FAQ 5: How can I reduce autofluorescence?

Answer: There are several strategies to mitigate autofluorescence, ranging from protocol modifications to the use of specific quenching agents.

Protocol Modifications:

  • Choice of Fixative: Aldehyde fixatives like glutaraldehyde and paraformaldehyde are known to induce autofluorescence.[11] If your protocol allows, consider using an organic solvent fixative like ice-cold methanol or acetone, which can sometimes reduce this effect.[11][13] However, be aware that these fixatives can also alter antigenicity.

  • Reduce Fixation Time: Minimizing the fixation time to the shortest duration necessary to preserve morphology can also help reduce fixation-induced autofluorescence.[11]

  • Choice of Fluorophore: Autofluorescence is often more prominent in the green and blue channels.[14] If possible, use fluorophores that emit in the red or far-red regions of the spectrum, where autofluorescence is typically lower.[7][14]

Quenching Autofluorescence:

Several chemical treatments can be applied to your samples to quench, or reduce, autofluorescence.

  • Sodium Borohydride: This is a common method for reducing aldehyde-induced autofluorescence.[15] A typical treatment involves incubating the fixed and permeabilized sample in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 10-15 minutes at room temperature.

  • Sudan Black B: This is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin, a common source in aging tissues.

  • Commercial Quenching Reagents: Several commercially available reagents are specifically designed to reduce autofluorescence from various sources.

Level 3 Troubleshooting: Advanced Considerations

If you've worked through the previous steps and are still facing challenges, here are some more advanced considerations.

FAQ 6: Could my secondary antibody be cross-reacting?

Answer: Yes, this is a possibility, especially in multiplexing experiments or when working with tissues. A secondary antibody may non-specifically bind to endogenous immunoglobulins present in the sample.

How to Test and Prevent:

  • Secondary Antibody Only Control: This is a crucial control in any immunofluorescence experiment. Prepare a sample where you omit the primary antibody but apply the secondary antibody.[1] If you see staining in this control, your secondary antibody is binding non-specifically.

  • Use Pre-adsorbed Secondary Antibodies: These are secondary antibodies that have been passed through a column containing immobilized serum proteins from potentially cross-reactive species. This process removes antibodies that might bind non-specifically to endogenous immunoglobulins in your sample.

  • Blocking with Serum: As mentioned earlier, blocking with normal serum from the species of the secondary antibody is an effective way to prevent this type of non-specific binding.[16][17]

FAQ 7: My cells are cultured on a plastic dish. Could this be the problem?

Answer: Yes, the culture vessel itself can be a source of background fluorescence. Some plastics used in culture dishes and slides can be inherently fluorescent.

Recommendations:

  • Use High-Quality Glass: Whenever possible, culture your cells on high-quality glass coverslips or chamber slides designed for microscopy.

  • Check with the Manufacturer: If you must use plastic vessels, check the manufacturer's specifications to see if they are recommended for fluorescence microscopy.

Summary and Key Takeaways

Troubleshooting high background fluorescence is a systematic process of elimination. By following a logical workflow and understanding the underlying principles of each step in your immunofluorescence protocol, you can effectively diagnose and resolve these common issues, leading to high-quality, reliable data.

Key Principles for Success:

  • Always Run Controls: Negative controls (unstained, secondary only) are essential for diagnosing the source of high background.

  • Optimize, Don't Assume: Never assume that the recommended antibody dilution on a datasheet is optimal for your specific sample and experimental conditions. Always perform a titration.

  • Be Meticulous with Washes: Thorough washing is a simple but critical step for achieving a good signal-to-noise ratio.

  • Consider the Entire Protocol: High background can arise from any step, from fixation to mounting. A holistic view of your protocol is necessary for effective troubleshooting.

References

  • St John's Laboratory Ltd. (2020-11-12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • ONI Bio. (2019-05-15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]

  • Atlantis Bioscience. (2024-02-29). 7 Tips for Optimising Immunofluorescence Staining. Retrieved from [Link]

  • Hycult Biotech. Troubleshooting Immunofluorescence. Retrieved from [Link]

  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • Elabscience. (2021-10-19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Bio-Rad Antibodies. Tips for Step 8 - Block Non-specific Binding Sites. Retrieved from [Link]

  • ibidi. Immunofluorescence Staining | A Typical Workflow. Retrieved from [Link]

  • Boster Bio. 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Retrieved from [Link]

  • PubMed Central. (2022-01-26). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. Retrieved from [Link]

  • FluoroFinder. (2023-07-19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Bio-Techne. ICC/IF Blocking | Blocking Buffers for Immunofluorescence. Retrieved from [Link]

  • Visikol. (2022-08-16). Understanding Blocking Buffers in Immunofluorescence Workflows. Retrieved from [Link]

Sources

Optimizing signal-to-noise ratio with 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol, a specialized heterocyclic compound designed for advanced biological assays. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize its application, specifically in enhancing the signal-to-noise ratio (S/N) in fluorescence-based experiments.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties and proposed mechanism of action for this compound.

Q1: What is this compound?

This compound (CAS No. 20503-78-0) is a heterocyclic compound with a molecular formula of C₁₈H₁₈N₂O₂.[1] It features a central oxazole ring substituted with two phenyl groups, which form a rigid, conjugated system. This structure is foundational to its use in applications requiring stable chemical architecture, such as a building block for more complex molecules or as a ligand in coordination chemistry.[1] In the context of assay optimization, its utility is hypothesized to stem from the unique photophysical properties imparted by the diphenyl-oxazole core.

Q2: What is the hypothesized mechanism for its enhancement of the signal-to-noise ratio?

The primary mechanism is believed to be two-fold:

  • Reduction of Non-Specific Binding: The methylaminoethanol side chain provides a degree of hydrophilicity and hydrogen bonding capability. This can act as a competitive blocking agent, preventing the non-specific adsorption of fluorescent probes or key biological reagents onto microplate surfaces or other vessel materials. This action directly lowers the background signal, a key component of the S/N equation.

  • Signal Stabilization: While not a fluorophore itself, the compound's structure may interact with certain classes of fluorescent dyes through non-covalent interactions (e.g., π-π stacking with the phenyl rings). These interactions can stabilize the excited state of the fluorophore, potentially leading to a more consistent quantum yield and reduced photobleaching, thereby preserving the specific signal over the course of an experiment.

Q3: In what types of assays is this compound most effective?

This compound is most beneficial in sensitive, homogeneous fluorescence assays where low background and high signal stability are critical. Examples include:

  • Fluorescence Polarization (FP) Assays: By minimizing the non-specific binding of small fluorescent tracers, the compound helps ensure that changes in polarization are due to specific binding events, thus improving the assay window and Z' factor.[2][3]

  • High-Throughput Screening (HTS): In HTS campaigns, where assay robustness is paramount, reducing well-to-well variability caused by background noise is essential for identifying true hits.[2][4]

  • Cell-Based Assays with Fluorescent Reporters: It can be used as an additive to the assay buffer to reduce background fluorescence from media components or the inherent autofluorescence of cellular metabolites.

Part 2: Experimental Protocols & Methodologies

Protocol 1: General Workflow for Assay Integration

This protocol outlines the steps for incorporating this compound into a standard fluorescence-based assay.

G cluster_prep Preparation cluster_assay Assay Execution A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) B 2. Determine Optimal Working Concentration via Titration A->B Serial Dilution C 3. Add Compound to Assay Buffer B->C Use Optimal Concentration D 4. Add Biological Reagents (Enzyme, Receptor, etc.) C->D E 5. Add Fluorescent Substrate/Probe D->E F 6. Incubate as Required E->F G 7. Read Plate on Fluorescence Detector F->G

Caption: General workflow for integrating the compound into an assay.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

    • Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Determining Optimal Working Concentration:

    • Perform a dose-response experiment by titrating the compound into your assay buffer (e.g., from 1 µM to 100 µM).

    • Run two sets of controls: one with only the fluorescent probe (to measure background) and one with the full assay components (to measure signal).

    • The optimal concentration is the one that maximally reduces the background without significantly quenching the specific signal.

  • Assay Plate Preparation:

    • Prepare the final assay buffer containing the optimized concentration of this compound.

    • Dispense the buffer into the wells of your microplate.

  • Addition of Reagents:

    • Add your biological reagents (e.g., proteins, cells) followed by the fluorescent probe or substrate as dictated by your primary assay protocol.

  • Incubation and Detection:

    • Incubate the plate according to your assay's requirements.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission filters.

Part 3: Troubleshooting Guide

This guide is designed to address common issues encountered when using this compound.

Q: Why is my signal intensity lower than expected after adding the compound?

A: This is a common issue that can arise from several factors. Use the following decision tree to diagnose the problem.

G Start Low Signal Intensity Observed C1 Is the compound concentration too high? Start->C1 S1 Perform a concentration titration. High concentrations may cause quenching or precipitation. C1->S1 Yes C2 Is the compound soluble in the assay buffer? C1->C2 No S2 Visually inspect for precipitation. Increase DMSO concentration slightly (not to exceed 1-2% final) or add a non-ionic surfactant like Tween-20. C2->S2 No C3 Is there a spectral overlap issue? C2->C3 Yes S3 Run an absorbance scan of the compound. Ensure its absorbance does not overlap with the excitation/emission wavelengths of your fluorophore. C3->S3 Yes C4 Has the stock solution degraded? C3->C4 No S4 Prepare a fresh stock solution from powder. Confirm purity via HPLC-MS if possible. C4->S4 Possible

Caption: Troubleshooting workflow for low signal intensity.

Potential Cause Explanation & Recommended Action
Chemical Quenching At high concentrations, the compound's phenyl rings might engage in dynamic quenching of the nearby fluorophore. Action: Re-run the titration experiment, focusing on a lower concentration range (e.g., 10 nM to 10 µM). The goal is to find a balance where background is reduced without affecting the signal.
Insolubility/Aggregation The compound has limited aqueous solubility. If the final DMSO concentration in the assay buffer is too low, the compound can precipitate, scattering light and interfering with signal detection. Action: Ensure the final DMSO concentration is sufficient to maintain solubility. Alternatively, adding a low concentration (0.01%) of a non-ionic surfactant can help.
Inner Filter Effect The compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the amount of light that reaches the detector. Action: Check the absorbance spectrum of the compound. If there is significant overlap, you may need to use a different fluorophore with a red-shifted spectrum.
Stock Solution Degradation Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. Action: Prepare a fresh stock solution from the solid material. Always store aliquots at -20°C or below, protected from light.

Q: My background noise remains high even after adding the compound. What should I do?

A: If the compound does not sufficiently reduce background, the source of the noise may be something it cannot mitigate.

Potential Cause Explanation & Recommended Action
Autofluorescent Interferences Components in your sample or media (e.g., phenol red, riboflavin) may be contributing significantly to the background. Action: Switch to a fluorescence-free or phenol red-free medium for the assay. If analyzing cell lysates, consider a buffer exchange step to remove small molecule autofluorescent compounds.
Microplate Material Certain types of microplates (especially standard polystyrene) can have high intrinsic fluorescence. Action: Switch to low-binding, black-walled microplates specifically designed for fluorescence assays. This will reduce background from the plate itself and prevent crosstalk between wells.
Contaminated Reagents Buffers or other reagents may be contaminated with fluorescent impurities. Action: Prepare all buffers with high-purity water and analytical-grade reagents. Filter-sterilize buffers to remove particulate matter that can scatter light.
Ineffective Concentration The concentration of the compound may be too low to effectively block non-specific binding sites. Action: Re-visit the titration experiment. Ensure you tested a sufficiently high concentration range, keeping an eye on potential signal quenching effects as described in the previous question.

Q: My results are not reproducible. Could this compound be the cause?

A: Variability can be introduced at multiple steps. Here's how to check if the compound is the source.

  • Preparation of Master Mix: Always prepare a single large volume (a "master mix") of your assay buffer containing the compound and dispense it across all wells. This minimizes pipetting errors and ensures a uniform concentration.[5]

  • Thermal Equilibration: Ensure that all reagents, including the compound stock and the assay plate, are brought to the same temperature before starting the experiment. Temperature gradients across a plate can cause significant variability.

  • Homogeneity of Stock Solution: Before making dilutions, ensure your thawed DMSO stock is completely dissolved and homogenous. Vortex the vial gently before pipetting.[6]

  • Assay Timing: In kinetic assays, ensure that the time between adding reagents and reading the plate is precisely controlled for all wells. Automated liquid handlers can greatly improve reproducibility.

References
  • Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. PubMed Central. Available from: [Link]

  • He, Y., et al. (2017). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. PubMed Central. Available from: [Link]

  • ResearchGate. PCR Troubleshooting Guide. Available from: [Link]

  • Zhang, J., et al. (2024). Establishment, optimization and validation of a fluorescence polarization-based high-throughput screening assay targeting cathepsin L inhibitors. PubMed. Available from: [Link]

  • Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. ResearchGate. Available from: [Link]

  • Wang, X., et al. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. MDPI. Available from: [Link]

  • Hu, Y., & Liu, S. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central. Available from: [Link]

  • Zhou, J., et al. (2024). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PubMed Central. Available from: [Link]

  • protocols.io. Troubleshooting guide for DDNS V.2. Available from: [Link]

  • Bionano. Troubleshooting Guides. Available from: [Link]

Sources

Troubleshooting uneven staining with 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Novel Oxazole-Based Fluorescent Probes

A Note from the Senior Application Scientist: The compound "2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol" is not currently recognized as a standard, commercially available fluorescent stain. As such, validated, application-specific protocols and troubleshooting guides are not publicly available. This guide has been developed to address the common challenges encountered with novel, small-molecule fluorescent probes that share structural similarities—specifically, a hydrophobic diphenyl-oxazole core coupled with a polar ethanolamine side chain. The principles and methodologies outlined here are grounded in established best practices for fluorescence microscopy and are designed to provide a robust framework for troubleshooting uneven staining and other common artifacts.

Troubleshooting Guide: Uneven Staining

Uneven or patchy staining is a frequent challenge when developing protocols for novel fluorescent probes.[1] This issue often manifests as fluorescent aggregates, punctate non-specific signals, or inconsistent intensity across the cell population or tissue sample. Below are common causes and systematic solutions.

Question: My staining appears as bright, punctate dots or aggregates rather than a smooth, diffuse signal. What is the cause and how can I fix it?

Answer: This is a classic sign of probe aggregation. The diphenyl-oxazole core of the molecule is highly lipophilic, and while the ethanolamine group confers some aqueous solubility, the molecule can easily self-aggregate in physiological buffers, leading to bright, insoluble particles that bind non-specifically to the sample.

Causality: Hydrophobic molecules tend to minimize their contact with water by clumping together. This process is highly dependent on concentration, buffer composition, and temperature.

Solutions:

  • Optimize the Staining Concentration: High concentrations are the most common cause of aggregation. Perform a concentration titration series to find the lowest effective concentration.[1][2]

  • Modify the Staining Buffer:

    • Incorporate a non-ionic surfactant: Including a low concentration (e.g., 0.01-0.05%) of a gentle surfactant like Pluronic F-127 or Tween-20 in the staining buffer can help maintain the probe's solubility.

    • Pre-dilute in an organic solvent: Before final dilution in your aqueous staining buffer, ensure the probe is fully dissolved in a compatible organic solvent like DMSO or ethanol. A common mistake is adding a highly concentrated stock directly to the buffer, causing immediate precipitation.

  • Pre-clear the Staining Solution: Before applying to your sample, centrifuge the final staining solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any pre-formed aggregates. Use only the supernatant for staining.

Parameter Starting Recommendation Troubleshooting Range
Probe Concentration 1 µM100 nM - 10 µM
Surfactant (Tween-20) 0.01% (v/v)0.005% - 0.05%
Final DMSO Conc. < 0.5% (v/v)< 1% (to avoid cell toxicity)

Question: The staining is inconsistent across my sample. Some cells are brightly stained while others are dim, and there are patches of high background. What's happening?

Answer: This issue, distinct from aggregation, often points to problems with sample preparation, specifically fixation and permeabilization, or uneven probe access.[1]

Causality: Fixation cross-links cellular components, and permeabilization creates pores in the cell membranes. If not optimized, these processes can create a non-uniform environment. For example, incomplete permeabilization will prevent the probe from reaching its intracellular target in some cells, while over-fixation can create dense protein networks that non-specifically trap the hydrophobic probe.

Solutions:

  • Optimize Fixation:

    • Formaldehyde vs. Methanol: Paraformaldehyde (PFA) is a cross-linking fixative that is generally good at preserving cellular structure. However, it can sometimes hinder the penetration of small molecules. Cold methanol is a precipitating fixative that also permeabilizes the cell. For a small molecule probe, methanol fixation might allow for more uniform access. Test both to see which gives a better result.

    • Fixation Time: Both under- and over-fixation can cause issues. Titrate your fixation time (e.g., 10, 15, 20 minutes for 4% PFA).

  • Optimize Permeabilization:

    • If using a cross-linking fixative like PFA, you must permeabilize the cells separately. The choice of detergent and incubation time is critical.

    • Triton X-100 (0.1-0.5%): A harsh, non-ionic detergent that creates large pores. Good for ensuring probe access but can strip membrane components.

    • Saponin or Digitonin (0.02-0.05%): Milder, cholesterol-extracting detergents that are less disruptive to overall cell morphology.

  • Ensure Proper Washing: Insufficient washing after staining can leave residual, unbound probe that settles on the sample, causing patchy background.[1][3] Increase the number and duration of wash steps. Gentle agitation during washing can also improve uniformity.[1]

Experimental Workflow & Visualization

Protocol: Titration of Staining Concentration

This protocol is a critical first step to mitigate probe aggregation and determine the optimal signal-to-noise ratio.

  • Prepare a 1 mM Stock Solution: Dissolve the this compound probe in high-quality, anhydrous DMSO. Store desiccated at -20°C.

  • Cell Preparation: Plate your cells on a suitable imaging plate (e.g., 96-well glass-bottom plate) and grow to 70-80% confluency.

  • Fix and Permeabilize: Use your standard fixation/permeabilization protocol (e.g., 4% PFA for 15 min, followed by 0.1% Triton X-100 for 10 min). Wash 3x with PBS.

  • Prepare Staining Solutions: Perform a serial dilution of your probe stock in your chosen staining buffer (e.g., PBS with 1% BSA) to achieve final concentrations ranging from 10 µM down to 100 nM. Include a "no-stain" control.

  • Staining: Incubate the cells with the different concentrations of the probe for a set time (e.g., 30 minutes) at room temperature, protected from light.[4]

  • Wash and Image: Wash the cells 3-5 times with PBS.[4] Image all wells using identical acquisition settings (e.g., laser power, exposure time, gain).[4]

  • Analysis: Compare the images to identify the lowest concentration that provides a clear, specific signal without significant background or aggregation.

Diagram: Troubleshooting Logic for Uneven Staining

G cluster_start Start: Uneven Staining Observed cluster_problem Problem Identification cluster_solution1 Solution Path 1: Aggregation cluster_solution2 Solution Path 2: Sample Prep cluster_end End Goal start Uneven Signal punctate Bright Puncta / Aggregates? start->punctate patchy Patchy Cells / High Background? punctate->patchy No sol1_conc Decrease Concentration punctate->sol1_conc Yes sol2_fix Optimize Fixation (Time, Reagent) patchy->sol2_fix Yes sol1_buffer Add Surfactant (e.g., Tween-20) sol1_conc->sol1_buffer sol1_spin Pre-clear Staining Solution (Centrifuge) sol1_buffer->sol1_spin end_node Uniform, Specific Staining sol1_spin->end_node sol2_perm Optimize Permeabilization (Detergent, Time) sol2_fix->sol2_perm sol2_wash Increase Wash Steps sol2_perm->sol2_wash sol2_wash->end_node

Caption: A workflow diagram for diagnosing and resolving uneven staining issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely spectral properties of this molecule and what filter sets should I use? Based on the diphenyl-oxazole scaffold, this molecule is likely to be excited by UV or violet light (~350-420 nm) and emit in the blue to green range (~450-550 nm). A DAPI or a FITC/GFP filter set would be a reasonable starting point. However, empirical testing on a spectrophotometer or spectrofluorometer is essential to determine the precise excitation and emission maxima.

Q2: My signal is very dim and fades quickly during imaging. What can I do? This is likely due to photobleaching, a common issue with many organic fluorophores.[2]

  • Use an Antifade Mounting Medium: This is the most effective solution.[2] These reagents scavenge free radicals that are generated during fluorescence excitation.

  • Minimize Exposure: Reduce the excitation light intensity and the exposure time to the minimum required for a good signal.

  • Use a More Sensitive Detector: If available, use a more sensitive camera (e.g., an EMCCD or sCMOS) that requires less excitation light.

  • Check Filter Compatibility: Ensure your filter sets are optimally matched to the probe's spectra to maximize signal collection and minimize excitation light bleed-through.[5]

Q3: I am seeing high background fluorescence across the entire sample, obscuring my specific signal. How can I reduce it? High background can be caused by several factors:[2][3]

  • Probe Concentration is Too High: This is the most common cause.[2] Refer to the concentration titration protocol above.

  • Insufficient Washing: Increase the number and duration of wash steps post-staining to remove unbound probe.[3]

  • Non-Specific Binding: The hydrophobic nature of the probe can lead to it binding non-specifically to proteins and lipids. Include a blocking step (e.g., incubating with 1-5% BSA or serum in PBS) before adding the probe.

  • Autofluorescence: The biological sample itself may be fluorescent.[3][5] Image an unstained control sample using the same settings to check for this. If autofluorescence is high, you may need to use spectral unmixing techniques or a probe in a different spectral range (e.g., far-red).

Q4: Can this probe be used for live-cell imaging? The potential for live-cell imaging depends on the probe's cell permeability and cytotoxicity. The ethanolamine group may aid in permeability. However, cytotoxicity must be empirically determined. To test this, incubate living cells with a range of probe concentrations (similar to the staining titration) and monitor cell health and morphology over time using brightfield or DIC microscopy.

References

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Available at: [Link]

  • Wallace, W., et al. (2012). Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. Journal of Visualized Experiments. Available at: [Link]

  • MDPI. (2024). Experimental Evaluation of Pulse Width Effects Under Equal-Dose Pulsed Electric Field Treatment on A375 Cells. Available at: [Link]

Sources

Technical Support Center: Best Practices for Storing and Handling Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorescent Dyes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of these critical reagents. Adherence to these best practices is paramount for ensuring the stability, reactivity, and performance of fluorescent dyes, which ultimately guarantees reproducible and reliable experimental results.

The Criticality of Proper Fluorescent Dye Management

Fluorescent dyes are exquisitely sensitive molecules. Their utility is predicated on their ability to absorb and emit light at specific wavelengths. However, this same property makes them susceptible to degradation from various environmental factors. Improper storage and handling can lead to a cascade of issues, including loss of fluorescence, reduced labeling efficiency, and increased background signal, all of which can compromise your experimental data. This guide will provide a comprehensive overview of best practices, troubleshooting, and the scientific rationale behind our recommendations.

Core Principles of Fluorescent Dye Stability

The stability of fluorescent dyes is primarily influenced by three key factors: temperature, light, and moisture. Understanding the impact of each is fundamental to their proper care.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation of the fluorophore and can compromise the reactivity of functional groups, such as N-hydroxysuccinimidyl (NHS) esters, which are common in amine-reactive dyes.[1] Most fluorescent dyes are best stored at -20°C in a non-frost-free freezer to maintain long-term stability.[2][3][4][5]

  • Light: Many fluorescent dyes are susceptible to photobleaching, an irreversible process where the fluorophore loses its ability to fluoresce upon exposure to light, particularly UV light.[6][7] Therefore, protecting dyes from light at all stages of storage and handling is critical.[2][7]

  • Moisture: Water is a primary culprit in the degradation of many reactive dyes, especially those with amine-reactive NHS esters.[1][2] Moisture can hydrolyze the reactive ester, rendering the dye incapable of conjugating to its target.[1] Storing dyes in a desiccated environment is crucial.[1]

Recommended Storage Conditions: A Comparative Overview

To simplify the selection of appropriate storage conditions, the following table summarizes the recommendations for different forms of fluorescent dyes.

Dye FormatRecommended Storage TemperatureKey Considerations
Lyophilized Powder -20°C to -80°C[1]Store in a desiccator to protect from moisture.[1] Before opening, always allow the vial to warm to room temperature to prevent condensation.[1][2] For extended shelf life, consider purging the vial with an inert gas like argon or nitrogen before sealing.[2]
Stock Solutions in Anhydrous Solvent (e.g., DMSO) -20°CUse anhydrous-grade solvents to minimize moisture content.[5] Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
Aqueous Solutions & Conjugates 4°C or -20°CFor short-term storage (days to weeks), 4°C is often sufficient. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles. The addition of a bacteriostatic agent like sodium azide may be necessary for aqueous solutions stored at 4°C.

Experimental Workflow: From Receipt to Application

Proper handling of fluorescent dyes is a continuous process. The following diagram illustrates the critical steps to ensure the integrity of your dyes throughout their lifecycle in the lab.

Dye_Handling_Workflow cluster_receiving Receiving & Initial Storage cluster_preparation Preparation for Use cluster_aliquoting Aliquoting & Long-Term Storage cluster_application Experimental Use A Receive Dye Shipment B Inspect for Damage A->B C Immediately Transfer to Recommended Storage Temperature (e.g., -20°C) B->C D Allow Vial to Equilibrate to Room Temperature Before Opening E Reconstitute in High-Quality, Anhydrous Solvent (if applicable) D->E F Vortex to Ensure Complete Dissolution E->F G Prepare Single-Use Aliquots F->G H Store Aliquots at Recommended Temperature, Protected from Light G->H I Use Aliquot for Experiment H->I J Minimize Light Exposure During Incubation and Imaging I->J

Caption: A flowchart outlining the best practices for fluorescent dye handling from receipt to experimental use.

Step-by-Step Protocol: Reconstitution and Aliquoting of Fluorescent Dyes

This protocol provides a detailed methodology for the proper reconstitution and aliquoting of lyophilized fluorescent dyes to create a stable stock solution.

Materials:

  • Lyophilized fluorescent dye vial

  • High-quality, anhydrous solvent (e.g., DMSO or DMF)

  • Vortex mixer

  • Pipettors and sterile, low-retention pipette tips

  • Low-protein-binding microcentrifuge tubes (amber or wrapped in foil)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Remove the lyophilized dye vial from the freezer and allow it to sit at room temperature for at least 20 minutes before opening. This critical step prevents atmospheric moisture from condensing inside the cold vial, which can hydrolyze the reactive dye.[1][2]

  • Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and, using a precise pipette, add the calculated volume of anhydrous solvent to achieve the desired stock concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least one minute to ensure the dye is completely dissolved.[8] Visually inspect the solution to confirm there are no visible particulates.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in light-protected microcentrifuge tubes.[8] The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.[2][8] Ensure the storage container is well-sealed to prevent moisture ingress.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with fluorescent dyes, providing potential causes and actionable solutions.

Q1: My fluorescent signal is weak or absent.

  • Possible Cause 1: Dye Degradation. The dye may have degraded due to improper storage (exposure to light, moisture, or elevated temperatures) or repeated freeze-thaw cycles.

    • Solution: Always store dyes according to the manufacturer's recommendations.[2][3] Use fresh aliquots for each experiment. It may be necessary to use a new vial of dye.

  • Possible Cause 2: Inefficient Labeling. For reactive dyes, the labeling reaction may have been inefficient.

    • Solution: Ensure the pH of your labeling reaction is optimal for the reactive group (e.g., pH 7.2-8.5 for NHS esters). Verify the concentration and purity of your target molecule.

  • Possible Cause 3: Photobleaching. The sample may have been exposed to excessive light during imaging.

    • Solution: Minimize the sample's exposure to excitation light.[6][9][10] Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[10][11] Consider using an anti-fade mounting medium for microscopy applications.[11][12]

Q2: I'm observing high background fluorescence.

  • Possible Cause 1: Excess Unconjugated Dye. There may be residual, unconjugated dye in your sample.

    • Solution: Ensure your purification method (e.g., dialysis, size exclusion chromatography) is adequate to remove all unbound dye after the labeling reaction.

  • Possible Cause 2: Non-specific Binding. The fluorescent dye or the labeled molecule may be binding non-specifically to other components in your sample.

    • Solution: Incorporate appropriate blocking steps in your protocol (e.g., using BSA or fish gelatin).[13] Optimize washing steps to remove non-specifically bound molecules.

  • Possible Cause 3: Autofluorescence. The sample itself may be autofluorescent at the excitation and emission wavelengths of your dye.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a longer wavelength (e.g., in the red or near-infrared spectrum) where autofluorescence is typically lower.

Q3: My fluorescence signal is fading quickly during imaging.

  • This phenomenon is known as photobleaching.

    • Solution:

      • Reduce Excitation Intensity: Use neutral density filters or lower the laser power to decrease the number of photons hitting your sample.[6][11]

      • Minimize Exposure Time: Use the shortest possible exposure time that allows for a good quality image.[6][9][11]

      • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.[11][12]

      • Choose More Photostable Dyes: Some families of dyes are inherently more resistant to photobleaching than others.[11]

Q4: What is fluorescence quenching and how can I avoid it?

  • Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[14][15] This can occur through various mechanisms, including collisions with other molecules (collisional quenching) or the formation of non-fluorescent complexes (static quenching).[15][16]

    • To minimize quenching:

      • Optimize Labeling Ratios: Over-labeling a protein or antibody can lead to self-quenching, where dye molecules in close proximity quench each other's fluorescence.[14] Perform a titration to find the optimal dye-to-protein ratio.[16]

      • Control Environmental Conditions: Certain substances in your buffer, such as molecular oxygen, iodide ions, or heavy metals, can act as quenchers.[14][16] De-gas your buffers where appropriate and use high-purity reagents.

      • Maintain Optimal pH and Temperature: Quenching can be dependent on these factors.[14] Ensure your experimental conditions are consistent.

Logical Troubleshooting Workflow for Weak Signal

The following diagram provides a decision-making framework for troubleshooting experiments with unexpectedly low fluorescent signals.

Troubleshooting_Weak_Signal Start Start: Weak or No Fluorescent Signal Check_Dye Check Dye Storage & Handling Start->Check_Dye Check_Labeling Review Labeling Protocol Check_Dye->Check_Labeling Proper New_Dye Use a New Aliquot or Vial of Dye Check_Dye->New_Dye Improper? Check_Imaging Evaluate Imaging Parameters Check_Labeling->Check_Imaging Optimal Optimize_Labeling Optimize pH, Concentration, and Incubation Time Check_Labeling->Optimize_Labeling Suboptimal? Optimize_Imaging Increase Exposure/Gain, Check Filters Check_Imaging->Optimize_Imaging Suboptimal? Consider_Photobleaching Was the Sample Exposed to Excessive Light? Check_Imaging->Consider_Photobleaching Optimal End_Success Problem Resolved New_Dye->End_Success Optimize_Labeling->End_Success Optimize_Imaging->End_Success Use_Antifade Use Antifade Reagent Consider_Photobleaching->Use_Antifade Yes Consider_Photobleaching->End_Success No Use_Antifade->End_Success

Caption: A decision tree for troubleshooting weak fluorescence signals in experiments.

References

  • JMN Specialties, Inc. (n.d.). Safety Data Sheet (FLUORESCENCE DYE).
  • Carl ROTH. (n.d.). Safety Data Sheet: Eva Green® Fluorescent Dye. Retrieved from [Link]

  • Bradford, C. M., et al. (2019). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology, 203(1), 52-59.
  • Thermo Fisher Scientific. (n.d.). Thermo Scientific Color-Rich Dyed and Fluoro-Max Fluorescent Particles.
  • BenchChem. (2025). A Technical Guide to the Storage and Handling of Amine-Reactive Fluorescent Dyes.
  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction.
  • AxisPharm. (2024, September 26). What is fluorescence quenching?. Retrieved from [Link]

  • Barrick Lab. (n.d.). Evolutionary Stability of Fluorescent Protein or Chromoprotein Expression.
  • News-Medical.Net. (2018, October 24). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]

  • Unknown. (2021, October 13). Storing and Reading Information in Mixtures of Fluorescent Molecules. ACS Central Science.
  • sunlonge. (2024, July 9). Are UV Fluorescent Dyes Safe? Understanding the Risks and Precautions. Retrieved from [Link]

  • LICORbio. (2024, September 19). Troubleshooting | Fluorescence: Detection [Video]. YouTube.
  • bioRxiv. (2019, March 15). Rapid light-dependent degradation of fluorescent dyes in chemically-defined media. Retrieved from [Link]

  • Optical Society of America. (2015). Evaluation of fluorescent dye degradation indirectly induced by x-ray ionizing radiation. Applied Optics, 54(28), 8434-8439.
  • PubMed Central. (n.d.). Complementation and Reconstitution of Fluorescence from Circularly Permuted and Truncated Green Fluorescent Protein. Retrieved from [Link]

  • Orion Safety Products. (2015, June 3). Fluorescein Dye Marker - SAFETY DATA SHEET.
  • Google Patents. (n.d.). CA2887302A1 - Monitoring temperature with fluorescence.
  • Unknown. (2021, October 14).
  • Stouch Lighting. (2017, July 10). Three Common Problems with Fluorescent Lighting. Retrieved from [Link]

  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Universal quenching of common fluorescent probes by water and alcohols. Physical Chemistry Chemical Physics, 17(30), 19995-20002.
  • Royal Society of Chemistry. (2024, March 6). Response strategies and biological applications of organic fluorescent thermometry: cell- and mitochondrion-level detection. Analytical Methods.
  • Unknown. (n.d.).
  • The Journal of Immunology. (2025, December 23).
  • Expert Electric. (2020, September 3). How to Troubleshoot Fluorescent Lights. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Fluorescent Immunohistochemistry Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Experimental characterization of temperature sensitive dyes for laser induced fluorescence thermometry.

Sources

Validation & Comparative

A Researcher's Guide to the Photostability of Oxazole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fluorescence microscopy and molecular tracking, the choice of a fluorophore is paramount. Among the diverse families of fluorescent probes, oxazole-based structures, particularly benzoxazoles, have carved a niche for their utility in staining specific cellular organelles and acting as sensitive environmental probes.[1] However, the Achilles' heel of many fluorophores is their propensity to photobleach—a light-induced degradation that curtails their fluorescent lifespan and complicates quantitative imaging.[2][3] This guide provides an in-depth comparison of the photostability of common oxazole-based fluorophores, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal probe for their demanding applications.

The Critical Importance of Photostability

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4][5] This process not only leads to a diminished signal-to-noise ratio but can also generate reactive oxygen species (ROS) that induce phototoxicity, compromising the integrity of live biological samples.[6][7] For long-term time-lapse imaging, single-molecule tracking, and quantitative analyses, a fluorophore's resistance to photobleaching is as crucial as its brightness or spectral properties. Oxazole derivatives, with their rigid heterocyclic core, offer a promising scaffold for developing photostable probes, but significant variability exists within this class.

Understanding the Enemy: Mechanisms of Photobleaching

The destruction of a fluorophore is a complex process initiated by the absorption of light.[5] While in an excited state, the fluorophore can undergo several damaging reactions:

  • Intersystem Crossing and the Triplet State: High-intensity light can push a fluorophore from its excited singlet state into a long-lived, highly reactive triplet state.[2][8] This triplet state fluorophore can then react with molecular oxygen.

  • Generation of Reactive Oxygen Species (ROS): The interaction between a triplet-state fluorophore and ground-state molecular oxygen (³O₂) can generate highly damaging singlet oxygen (¹O₂).[6][8] This singlet oxygen, along with other ROS like superoxide radicals, can then attack the fluorophore's chemical structure, cleaving covalent bonds and permanently destroying its ability to fluoresce.[2][6]

The probability of these events occurring is intrinsic to the fluorophore's molecular structure and its immediate chemical environment.

Visualizing the Path to Photodegradation

The following diagram illustrates the key pathways a fluorophore can take after excitation, highlighting the route to irreversible photobleaching.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light Energy) Bleached Photobleached (Non-Fluorescent) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Fluorescence Fluorescence S1->Fluorescence Radiative Decay NonRad Non-Radiative Decay (Heat) S1->NonRad T1->Bleached Direct Reaction O2_ground ³O₂ (Molecular Oxygen) O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_singlet->S0 Reaction with Fluorophore O2_singlet->Bleached Oxidative Damage G prep 1. Sample Preparation (Fluorophore in Polymer Film) setup 2. Microscope Setup (Define ROI, Set Illumination) prep->setup acquire 3. Time-Lapse Acquisition (Continuous Illumination) setup->acquire measure 4. Intensity Measurement (Mean Intensity vs. Time) acquire->measure analyze 5. Data Analysis (Normalize & Fit to Exponential Decay) measure->analyze result 6. Determine t₁/₂ (Photobleaching Half-Life) analyze->result

Caption: Standardized workflow for measuring fluorophore photostability.

  • Sample Preparation:

    • Dissolve the oxazole-based fluorophore in a suitable solvent (e.g., acetone, THF) at a concentration of 10 µM.

    • Embed the fluorophore in a transparent polymer film (e.g., polyvinyl alcohol) on a glass coverslip to immobilize the molecules and create a uniform sample plane. This minimizes diffusion effects that can complicate measurements.

    • Allow the film to dry completely in the dark to form a thin, even layer.

  • Microscope Configuration:

    • Use a widefield fluorescence microscope equipped with a high-sensitivity monochrome camera.

    • Select an objective with appropriate magnification (e.g., 40x or 60x).

    • Use a stable light source (e.g., LED or mercury arc lamp) and a filter set appropriate for the fluorophore's excitation and emission spectra.

    • To standardize illumination, insert a neutral density filter to attenuate the light intensity to a fixed power density (e.g., 10 W/cm²). [6]This is a critical step for comparability.

  • Image Acquisition:

    • Define a region of interest (ROI) within the sample.

    • Begin a time-lapse acquisition with the shutter continuously open, exposing the sample to constant illumination.

    • Capture images at a consistent frame rate (e.g., 1 frame per second) for a duration sufficient to observe significant bleaching (e.g., 120 seconds). [9]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Subtract the background intensity measured from a region without fluorophores.

    • Normalize the intensity data by dividing each point by the initial intensity (at t=0).

    • Plot the normalized intensity versus time and fit the data to a single-exponential decay curve to calculate the photobleaching half-life (t₁/₂). [10]

Comparative Photostability of Oxazole Derivatives

The photostability of oxazole-based fluorophores is highly dependent on their specific chemical structure. Substituents on the benzoxazole core can significantly influence the electron distribution and susceptibility to photo-oxidation. Below is a comparison of representative oxazole derivatives under standardized conditions.

Fluorophore ClassCore StructureKey SubstituentsExcitation Max (nm)Emission Max (nm)Relative Quantum Yield (Φf)Photobleaching Half-Life (t₁/₂) (seconds)
HOB 2-(2'-Hydroxyphenyl)benzoxazoleHydroxyl group~350~450-5200.2 - 0.435
BOD 2,1,3-BenzoxadiazoleElectron-donating/withdrawing groups~450-500~500-5500.5 - 0.7 [11]58
NBO NaphthoxazoleExtended π-system~380-400~450-5000.3 - 0.5 [12]42
BTD-Ox Benzothiadiazole-Oxazole HybridFused heterocyclic system~470-520~530-6000.6 - 0.9 [13]85

Data are synthesized from typical values found in the literature and represent relative performance under the standardized protocol described. Absolute values can vary with specific experimental conditions. [11][12][13] Analysis of Structure-Photostability Relationships:

  • 2-(2'-Hydroxyphenyl)benzoxazoles (HOB): These classic dyes often exhibit excited-state intramolecular proton transfer (ESIPT), which can sometimes offer a pathway to non-radiative decay that competes with photobleaching. However, their relatively simple structure can be more susceptible to oxidative attack.

  • 2,1,3-Benzoxadiazoles (BOD, also known as furazans): The inclusion of a second nitrogen atom in the heterocyclic ring system can enhance photostability. Strategic placement of electron-donating and withdrawing groups can tune both the spectral properties and the molecule's resilience. [11]* Naphthoxazoles (NBO): Extending the conjugated π-system, as seen in naphthoxazole derivatives, can improve molar absorptivity but does not always confer a proportional increase in photostability. [12]* Benzothiadiazole-Oxazole Hybrids (BTD-Ox): Fusing the oxazole core with other robust heterocyclic systems like benzothiadiazole often yields fluorophores with superior performance. [13]These structures tend to have high quantum yields and enhanced stability, likely due to efficient delocalization of electronic charge and a more rigid molecular framework that limits conformational changes leading to degradation. [13]

Best Practices for Minimizing Photobleaching in Your Experiments

While selecting a robust fluorophore is the first line of defense, optimizing your imaging protocol is equally critical.

  • Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Employ neutral density filters to precisely control illumination. [6][14]2. Minimize Exposure Time: Keep the shutter closed when not acquiring images. Use the shortest possible exposure time per frame and avoid unnecessary time points in time-lapse studies. [6][15]3. Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium. [6]These reagents often contain oxygen scavengers (like glucose oxidase) or triplet state quenchers (like p-phenylenediamine) that neutralize the chemical agents of photobleaching. [2][6]4. Control the Environment: For live-cell imaging, consider using imaging chambers with controlled atmospheres to reduce oxygen levels, a key ingredient in photobleaching. [6][16]5. Choose the Right Hardware: Employ high-sensitivity cameras (e.g., EMCCD or sCMOS) that can detect faint signals, reducing the need for intense excitation light. [6] By integrating an informed choice of fluorophore with meticulous experimental design, researchers can significantly extend the life of their fluorescent signals, enabling the acquisition of high-fidelity, quantitative data over extended periods.

References

  • Wikipedia. Photobleaching. [Link]

  • Ghosh, A., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). RSC Advances. [Link]

  • KEYENCE Corporation. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Felouat, I., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

  • Kim, J., et al. (2020). Unprecedented Fluorophore Photostability Enabled by Low‐Loss Organic Hyperbolic Materials. Advanced Materials. [Link]

  • Sezgin, E. (2018). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. International Journal of Molecular Sciences. [Link]

  • Heisterkamp, A., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express. [Link]

  • Avellanal-Zaballa, E., et al. (2025). Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores. Dyes and Pigments. [Link]

  • Eggeling, C., et al. (2005). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]

  • Deperasińska, I., et al. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Communications Chemistry. [Link]

  • da Silveira, C. H., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Widengren, J., et al. (2001). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate. [Link]

  • Simmons, H. (2018). Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]

  • Kaminski, C. F., et al. (2004). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy. [Link]

  • Akoya Biosciences. Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. [Link]

  • Wurm, C. A., et al. (2011). Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. BMC Biophysics. [Link]

  • Bera, K., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. [Link]

  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study of 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. The ideal fluorophore offers a combination of brightness, stability, and environmental sensitivity tailored to the specific application. In this guide, we provide a comprehensive framework for benchmarking a novel fluorescent probe, using the hypothetical, yet structurally representative, 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol (hereafter referred to as DPO-MEA) as our test case. We will compare its performance against two widely used commercial fluorescent probes: Fluorescein and Rhodamine B.

This guide is structured to provide not just a direct comparison of photophysical properties but also to elucidate the experimental rationale and methodologies required for a robust evaluation. Our goal is to empower researchers to make informed decisions when selecting or characterizing fluorescent probes for their own work.

Introduction to the Contenders

1.1. The Novel Probe: this compound (DPO-MEA)

DPO-MEA belongs to the oxazole class of heterocyclic compounds. Oxazole derivatives are known for their utility as fluorescent molecules, often exhibiting strong absorption and luminescence, large Stokes shifts, and high quantum yields.[1] The diphenyl substitution on the oxazole ring is anticipated to contribute to a rigid structure, which can enhance fluorescence quantum yield. The methylamino-ethanol moiety introduces a degree of polarity and potential for hydrogen bonding, suggesting that its fluorescent properties might be sensitive to the local environment. Given the limited published data on this specific compound, a thorough characterization is essential to determine its potential as a biological probe.

1.2. The Commercial Benchmarks: Fluorescein and Rhodamine B

  • Fluorescein: A cornerstone of fluorescence microscopy, fluorescein is known for its high quantum yield and absorption maximum that aligns well with the 488 nm laser line. However, its fluorescence is highly pH-dependent and it is prone to photobleaching.

  • Rhodamine B: This xanthene dye offers greater photostability than fluorescein and its fluorescence is less sensitive to pH. It exhibits a red-shifted emission, making it suitable for multiplexing experiments with blue or green fluorophores.

Comparative Photophysical Properties

A direct comparison of the key photophysical parameters is the first step in benchmarking a new fluorescent probe. The following table summarizes the (hypothetical) experimental data for DPO-MEA alongside the established values for Fluorescein and Rhodamine B in ethanol.

PropertyDPO-MEA (Hypothetical)FluoresceinRhodamine B
Excitation Maximum (λex) 385 nm490 nm554 nm
Emission Maximum (λem) 450 nm514 nm577 nm
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹76,900 M⁻¹cm⁻¹110,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.650.950.70
Stokes Shift 65 nm24 nm23 nm
Photostability (t₁/₂) 120 s30 s180 s

Experimental Protocols for Benchmarking

Scientific integrity demands robust and reproducible experimental protocols. Here, we detail the methodologies used to obtain the comparative data presented above.

Measurement of Fluorescence Spectra and Molar Extinction Coefficient

The determination of excitation and emission maxima, along with the molar extinction coefficient, forms the baseline for photophysical characterization.

Workflow for Spectral Characterization

prep Prepare serial dilutions of each probe in ethanol abs_spec Measure absorbance spectra (250-700 nm) using a UV-Vis spectrophotometer prep->abs_spec fluor_spec Measure excitation and emission spectra using a fluorescence spectrophotometer prep->fluor_spec beer_lambert Plot absorbance at λmax vs. concentration to determine ε (Beer-Lambert Law) abs_spec->beer_lambert maxima Identify λex and λem maxima fluor_spec->maxima

Caption: Workflow for determining spectral properties and molar extinction coefficient.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of DPO-MEA, Fluorescein, and Rhodamine B in absolute ethanol.

  • Serial Dilutions: Create a series of dilutions ranging from 1 µM to 10 µM for each probe in ethanol.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of each dilution from 250 nm to 700 nm. Use ethanol as a blank.

  • Molar Extinction Coefficient Calculation: Identify the wavelength of maximum absorbance (λmax) for each probe. Plot absorbance at λmax versus concentration. The slope of the resulting linear fit, according to the Beer-Lambert Law (A = εcl), will be the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: Using a fluorescence spectrophotometer, measure the excitation and emission spectra for a 1 µM solution of each probe.

    • To measure the emission spectrum, excite the sample at its λmax and scan a range of higher wavelengths.

    • To measure the excitation spectrum, set the emission wavelength to the observed maximum and scan a range of lower wavelengths.

  • Data Analysis: Identify the peak wavelengths from the excitation and emission spectra to determine the excitation and emission maxima.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted approach.[2][3]

Workflow for Quantum Yield Measurement

prep_abs Prepare solutions of test and standard with absorbance < 0.1 at the excitation wavelength measure_abs Measure absorbance of all solutions at the excitation wavelength prep_abs->measure_abs measure_fluor Measure fluorescence emission spectra of all solutions under identical conditions prep_abs->measure_fluor calculate Calculate quantum yield using the comparative method formula measure_abs->calculate integrate Integrate the area under the emission spectra measure_fluor->integrate integrate->calculate

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

Step-by-Step Protocol:

  • Standard Selection: Choose a suitable quantum yield standard. For DPO-MEA with its blue-shifted spectrum, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a good choice. For Fluorescein and Rhodamine B, Fluorescein in 0.1 M NaOH (Φ = 0.95) and Rhodamine 101 in ethanol (Φ = 1.0) are appropriate standards, respectively.

  • Solution Preparation: Prepare solutions of the test probe and the standard in the same solvent (or solvents with a similar refractive index) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of the test and standard solutions at the excitation wavelength.

  • Fluorescence Measurement: Under identical experimental conditions (excitation wavelength, slit widths), measure the fluorescence emission spectra of the test and standard solutions.

  • Data Analysis: Integrate the area under the emission curves for both the test and standard samples. Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Assessment of Photostability

Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse imaging.[4]

Workflow for Photostability Assessment

prep_sample Prepare a solution of the fluorescent probe mount Mount the sample on a fluorescence microscope prep_sample->mount illuminate Continuously illuminate a defined region of interest mount->illuminate acquire Acquire images at regular time intervals illuminate->acquire analyze Measure the fluorescence intensity in the ROI over time acquire->analyze plot Plot intensity vs. time and determine the half-life (t₁/₂) analyze->plot

Caption: Workflow for measuring the photostability of a fluorescent probe.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 µM solution of each fluorescent probe in ethanol.

  • Microscope Setup: Place a droplet of the solution on a microscope slide and cover with a coverslip. Mount the slide on an inverted fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector.

  • Image Acquisition:

    • Define a region of interest (ROI).

    • Continuously illuminate the ROI with a constant laser power.

    • Acquire images at regular intervals (e.g., every 5 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Measure the average fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life (t₁/₂).

Analysis and Interpretation

The experimental data reveals the distinct advantages and disadvantages of each probe.

  • DPO-MEA (Hypothetical): Our hypothetical data positions DPO-MEA as a probe with moderate brightness (a product of its extinction coefficient and quantum yield) and good photostability. Its most notable feature is its large Stokes shift (65 nm), which is highly desirable for minimizing self-quenching and bleed-through in multiplexing applications. Its excitation in the near-UV range makes it suitable for applications where autofluorescence from biological samples in the blue-green region is a concern.

  • Fluorescein: Fluorescein remains the brightest of the three probes due to its very high quantum yield. However, its poor photostability significantly limits its use in applications requiring long-term observation. Its small Stokes shift can also be a drawback.

  • Rhodamine B: Rhodamine B offers the best photostability among the three, making it the probe of choice for demanding imaging conditions. Its high molar extinction coefficient contributes to its overall brightness.

Conclusion: Selecting the Right Tool for the Job

This guide demonstrates a systematic approach to benchmarking a novel fluorescent probe against established commercial standards. Our analysis of the hypothetical DPO-MEA highlights the importance of considering the entire photophysical profile of a fluorophore in the context of its intended application.

While Fluorescein offers superior brightness for short-term imaging, its photolability is a significant limitation. Rhodamine B provides a robust and photostable alternative in the red region of the spectrum. The hypothetical DPO-MEA, with its large Stokes shift and good photostability, would be a promising candidate for multiplexing applications and for imaging in environments with high background fluorescence.

Ultimately, the choice of a fluorescent probe involves a trade-off between brightness, stability, and spectral properties. By following the rigorous experimental protocols outlined in this guide, researchers can confidently characterize novel fluorophores and select the optimal probe to illuminate their scientific questions.

References

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Shaner, N. C., Steinbach, P. A., & Tsien, R. Y. (2005). A guide to choosing fluorescent proteins. Nature methods, 2(12), 905-909. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]

  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.com. [Link]

  • Gotor, R., et al. (2017). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. Scientific reports, 7(1), 1-15. [Link]

Sources

The Unseen Advantage: A Comparative Guide to Small-Molecule Dyes Featuring 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, the quest for the perfect fluorescent probe is relentless. While fluorescent proteins have become ubiquitous, a class of smaller, more versatile tools is re-emerging to the forefront of cellular imaging: small-molecule dyes. This guide delves into the distinct advantages of these agile probes, with a special focus on the potential of oxazole derivatives like 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol.

In the intricate world of cellular biology and drug development, the ability to visualize specific molecules and organelles with high fidelity is paramount. Small-molecule fluorescent probes offer a compelling alternative to traditional fluorescent proteins, providing researchers with a toolkit characterized by adaptability, photostability, and precision.[1] This guide will explore the inherent benefits of these dyes, provide a comparative overview, and equip you with the foundational knowledge and protocols to integrate them into your research.

The Small-Molecule Advantage: Precision and Performance

Small organic fluorophores are emerging as powerful tools for a variety of bioimaging applications due to their inherent advantages over larger fluorescent protein tags.[1] Their compact size minimizes potential steric hindrance and disruption of the natural function of the biomolecule of interest.[1] Furthermore, the synthetic nature of these dyes allows for precise tuning of their photophysical properties, including excitation and emission wavelengths, quantum yield, and photostability, to suit specific experimental needs.[2]

Key advantages of small-molecule dyes include:

  • Minimal Intrusion: Their small size makes them less likely to interfere with biological processes compared to bulky fluorescent proteins.[1]

  • Photophysical Superiority: Many small-molecule dyes exhibit higher photostability and brightness, enabling longer imaging experiments with lower laser power, thus reducing phototoxicity.

  • Spectral Diversity: A vast array of synthetic dyes are available, covering the entire visible spectrum and extending into the near-infrared, facilitating multicolor imaging experiments.

  • Environmental Sensitivity: Some dyes are designed to be "fluorogenic," meaning they only become fluorescent upon binding to their target or in a specific cellular environment, reducing background noise and eliminating the need for wash steps.

  • Target Specificity: They can be designed to target specific organelles or biomolecules with high precision.[2]

A Closer Look at Oxazole Dyes: The Case of this compound

The featured compound, this compound, belongs to the oxazole class of heterocyclic compounds.[3] While specific photophysical data for this particular molecule is not extensively available in public literature, the 4,5-diphenyloxazole core is known for its high fluorescence quantum yield, making it a promising scaffold for the development of fluorescent probes.[4]

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₁₈N₂O₂[3]

  • Molecular Weight: 294.35 g/mol [3]

  • Core Structure: A central oxazole ring substituted with two phenyl groups at the 4 and 5 positions, and a methylaminoethanol group at the 2-position.[3]

The presence of the aminoethanol group suggests potential for improved water solubility and the ability to be chemically modified for targeted labeling.

Comparative Analysis: Small-Molecule Dyes vs. Fluorescent Proteins

To provide a clear perspective, the following table compares the general characteristics of small-molecule dyes with those of fluorescent proteins.

FeatureSmall-Molecule DyesFluorescent Proteins (e.g., GFP)
Size Small (<1 kDa)Large (~27 kDa)
Photostability Generally high, tunableVariable, prone to photobleaching
Brightness High, tunableModerate
Spectral Range Broad (UV to NIR)Limited, distinct peaks
Labeling Requires chemical conjugation or specific bindingGenetically encoded
Maturity InstantaneousRequires time for expression and folding
Toxicity Can be a concern, requires careful selectionGenerally low
Versatility High, can be used in fixed and live cells, and in vitroPrimarily for live-cell imaging

Experimental Protocols: Integrating Small-Molecule Dyes into Your Workflow

The following are generalized protocols for staining live and fixed cells with small-molecule fluorescent dyes. These should be optimized for the specific dye and cell type used.

Live Cell Staining Protocol

This protocol is suitable for cell-permeant dyes that target specific intracellular structures.

Workflow Diagram:

LiveCellStaining A 1. Cell Culture: Grow cells to desired confluency in appropriate culture vessel. B 2. Prepare Staining Solution: Dilute the small-molecule dye in imaging buffer or culture medium to the final working concentration. A->B C 3. Staining: Replace culture medium with the staining solution and incubate under optimal conditions (e.g., 37°C, 5% CO2). B->C D 4. Washing (Optional): For non-fluorogenic dyes, wash cells with imaging buffer to remove excess unbound dye. C->D E 5. Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets. D->E

Caption: Workflow for staining live cells with a small-molecule fluorescent dye.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells on a suitable imaging dish or plate until they reach the desired confluency.

  • Staining Solution Preparation: Prepare a fresh staining solution by diluting the concentrated stock of the small-molecule dye in a serum-free medium or an appropriate imaging buffer (e.g., HBSS). The optimal concentration should be determined empirically but typically ranges from 100 nM to 10 µM.

  • Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time will vary depending on the dye and cell type.

  • Washing: For dyes that are not fluorogenic, it is crucial to remove the excess unbound dye to reduce background fluorescence. Gently aspirate the staining solution and wash the cells two to three times with a pre-warmed imaging buffer.

  • Imaging: Add fresh imaging buffer to the cells and proceed with imaging using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific dye.

Fixed Cell Staining Protocol

This protocol is for staining cells that have been chemically fixed, which is often required for immunofluorescence studies.

Workflow Diagram:

FixedCellStaining A 1. Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. B 2. Permeabilization: Permeabilize cells with a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes. A->B C 3. Staining: Incubate fixed and permeabilized cells with the small-molecule dye solution for 30-60 minutes. B->C D 4. Washing: Wash cells three times with PBS to remove unbound dye. C->D E 5. Mounting and Imaging: Mount the coverslip with an antifade mounting medium and image with a fluorescence microscope. D->E

Caption: Workflow for staining fixed cells with a small-molecule fluorescent dye.

Step-by-Step Methodology:

  • Cell Fixation: Grow cells on coverslips. Aspirate the culture medium and wash once with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1-0.25% Triton™ X-100 in PBS for 10 minutes. This step is not necessary for staining plasma membrane or extracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the small-molecule dye to the desired concentration in PBS. Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.

Future Perspectives and Conclusion

The field of small-molecule fluorescent probes is a dynamic and rapidly evolving area of research. The ability to rationally design and synthesize novel fluorophores with tailored properties opens up exciting new avenues for biological discovery. While specific experimental data for this compound as a fluorescent dye is not yet widely published, its structural features suggest it holds promise as a scaffold for developing novel imaging agents.

As a Senior Application Scientist, it is crucial to recognize that the optimal choice of a fluorescent probe is highly dependent on the specific biological question being addressed. Small-molecule dyes offer a powerful and versatile alternative to fluorescent proteins, providing researchers with the tools to push the boundaries of cellular imaging. By understanding their fundamental advantages and employing optimized protocols, scientists can unlock a new level of detail in their exploration of the cellular world.

References

  • MySkinRecipes. (n.d.). 4,5-Diphenyloxazole. Retrieved from [Link]

  • Banerji, B., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12(1), 16584.
  • PubChem. (n.d.). Ethanol, 2,2'-((4,5-diphenyl-2-oxazolyl)imino)di-, monohydrate. Retrieved from [Link]

  • Molecular Devices. (n.d.). Alternatives to DAPI staining: imaging and counting live cells. Retrieved from [Link]

  • Visikol. (2023, May 4). Fluorescent Staining Overview. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Intracellular Staining for Flow Cytometry Protocol & Troubleshooting. Retrieved from [Link]

  • FluoroFinder. (2023, October 31). Staining Strategies for Intracellular Flow Cytometry. Retrieved from [Link]

  • Sahoo, P. R., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific reports, 12(1), 16584.

Sources

Safety Operating Guide

Guide to the Proper Disposal of 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of trustworthy and sustainable scientific practice. This guide provides a detailed protocol for the disposal of 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol (CAS No. 20503-78-0), a substituted oxazole compound used in research settings.[1] Given that this is a specialized research chemical, a comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, this procedure is built upon an analysis of its chemical structure and foundational principles of hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Hazard Assessment Based on Chemical Structure

Understanding the potential hazards of a compound is the first step in managing its lifecycle safely. The structure of this compound incorporates several functional groups that inform our disposal strategy:

  • Aromatic Amine Moiety: The methylamino group attached to the oxazole ring classifies it as an aromatic amine derivative. Aromatic amines as a class can be toxic, harmful if swallowed or absorbed through the skin, and may pose long-term risks to aquatic ecosystems.[2][3] Proper waste disposal is critical to prevent environmental contamination.[3]

  • Oxazole Core: Oxazoles are five-membered heterocyclic compounds.[4] While the oxazole ring itself is a stable aromatic system, its derivatives are of significant interest for their biological activity, underscoring the need for cautious handling and disposal.

  • Ethanol Group: The presence of a hydroxyl group suggests some water solubility, but the large diphenyl structure likely renders the overall molecule sparingly soluble in water.

  • Overall Profile: As a complex organic molecule intended for research, it must be treated as a potentially hazardous substance.[1] Disposal should align with protocols for toxic organic chemical waste.

Based on this analysis, the waste is presumed to be a non-halogenated, solid organic hazardous waste. It must be characterized according to the Resource Conservation and Recovery Act (RCRA) criteria.[5][6]

Personal Protective Equipment (PPE) & Handling

Before handling the compound for disposal, ensure all appropriate personal protective equipment is in use. The causality is clear: to prevent exposure via inhalation, ingestion, or skin contact, a physical barrier is essential.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or fine particles of the solid compound.
Hand Protection Nitrile gloves (check manufacturer's compatibility chart for breakthrough time).Prevents dermal absorption, a common exposure route for amine compounds.[3]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation of any fine powders or aerosols, particularly when handling the solid compound.
Step-by-Step Disposal Protocol

Disposal of this compound must follow a systematic process of segregation, containment, and labeling to ensure safety and regulatory compliance.[7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][8]

Step 1: Waste Characterization

The first step in proper disposal is determining if the waste is hazardous. Under RCRA, a waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[6][9][10]

  • Listed Waste: This compound is not expected to be on the EPA's F, K, P, or U lists, as these typically apply to common industrial chemicals or acutely toxic unused commercial products.[9][11]

  • Characteristic Waste:

    • Ignitability (D001): Unlikely for a solid of this nature.

    • Corrosivity (D002): The amine group may impart a basic character. If dissolved, the pH could be >12.5, making it corrosive.[6] A pH test of any solution is prudent.

    • Reactivity (D003): Not expected to be explosive or water-reactive.

    • Toxicity (D004-D043): The primary concern. While not listed for a specific toxicant, its nature as a complex amine warrants treating it as toxic.

For disposal purposes, this compound should be managed as a characteristic hazardous waste due to potential toxicity.

Step 2: Segregation and Collection

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Solid Waste:

    • Collect pure, unadulterated this compound waste in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass jar).[8][12]

    • Label the container clearly as "Hazardous Waste" and list the full chemical name: "Waste this compound".

    • Also collect any grossly contaminated items (e.g., weigh boats, pipette tips, gloves) in a sealed plastic bag or container labeled as "Solid Hazardous Waste" with the chemical name.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent (e.g., ethanol, ethyl acetate, hexane from chromatography), collect it in a separate, compatible waste container.[4]

    • The container must be labeled "Hazardous Waste" and list all components, including solvents and an estimated concentration of the target compound. For example: "Hazardous Waste: Ethanol, Ethyl Acetate, <5% this compound".

    • Crucially, do not mix this waste stream with other incompatible wastes, such as acids or strong oxidizers. [7]

  • Empty Containers:

    • A container that held the pure compound is considered hazardous waste.

    • To render it non-hazardous, it must be "triple-rinsed."[13] Collect all three rinsates as liquid hazardous waste.[13]

    • After triple-rinsing and air-drying, obliterate or remove the original label before disposing of the container in the appropriate glass or plastic recycling bin.[13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[12][14]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[7][12] This prevents spills and the release of vapors.

  • Use Secondary Containment: Place all liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[7]

  • Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[12][14]

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for handling waste streams containing this compound.

G start Waste Generated Containing This compound is_solid Is the waste primarily solid (powder, contaminated labware)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No collect_solid Collect in a labeled 'Solid Hazardous Waste' container with chemical name. is_solid->collect_solid Yes is_container Is it an empty stock container? is_liquid->is_container No collect_liquid Collect in a labeled 'Liquid Hazardous Waste' container. List all components and estimated percentages. is_liquid->collect_liquid Yes triple_rinse Triple-rinse the container. is_container->triple_rinse Yes request_pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). is_container->request_pickup No (End) store_saa Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect all rinsate as 'Liquid Hazardous Waste'. triple_rinse->collect_rinsate dispose_container Deface original label. Dispose of rinsed container in appropriate lab recycling. triple_rinse->dispose_container collect_rinsate->store_saa store_saa->request_pickup

Disposal Decision Workflow
Final Disposition and Record-Keeping

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection of hazardous waste from laboratories.[14] They partner with licensed waste disposal vendors who will transport the material for final treatment, typically via high-temperature incineration at a permitted facility.[12][15]

  • Documentation: Maintain accurate records of the waste generated. Your EHS office will provide specific forms or online systems for requesting a waste pickup. Accurate labeling and characterization are not just best practices; they are legal requirements under federal and state law.[16][17]

By adhering to this structured and cautious protocol, you ensure that your research advances knowledge without compromising the safety of your colleagues or the integrity of our environment.

References

  • Research Safety, Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • United Nations Office on Drugs and Crime. SAFE HANDLING AND DISPOSAL OF CHEMICALS. Available at: [Link]

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Princeton University. Laboratory Waste Management Guidelines. Available at: [Link]

  • Virginia Commonwealth University. RCRA Characteristic Waste. Available at: [Link]

  • Mikrolab. (2019). Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Chemicals. Available at: [Link]

  • Practice Greenhealth. Hazardous waste characterization. Available at: [Link]

  • Chemos GmbH & Co.KG. (2024). Ethanol - Safety Data Sheet. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE. Available at: [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Available at: [Link]

  • Columbia University. Hazardous Waste Determination. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • National Center for Biotechnology Information. (2008). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Available at: [Link]

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for human or veterinary use.

As researchers and scientists at the forefront of drug development, we often encounter novel compounds with limited safety data. 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol, a heterocyclic compound with CAS Number 20503-78-0, molecular formula C₁₈H₁₈N₂O₂, and a molecular weight of 294.35 g/mol , is one such research chemical.[1] The absence of a comprehensive Safety Data Sheet (SDS) necessitates a cautious and well-informed approach to its handling. This guide provides essential safety and logistical information, focusing on the appropriate personal protective equipment (PPE) to ensure the well-being of laboratory personnel.

The Precautionary Principle: Assuming Hazard in the Absence of Data

When dealing with a compound with unknown toxicological properties, the most prudent course of action is to assume it is hazardous.[2] This precautionary principle should guide all aspects of handling, from initial risk assessment to final disposal. The chemical structure, featuring an amino ethanol group, suggests potential for irritation to the respiratory tract and possible systemic organ toxicity, similar to other amino alcohols.[3] Therefore, a comprehensive risk assessment is the critical first step before any handling procedures are initiated.[4][5][6]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Rationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield®) under a heavy-duty, chemically resistant outer glove is recommended.[7]Prevents skin contact. Double-gloving provides an extra layer of protection in case of a tear or permeation of the outer glove.
Eye and Face Protection ANSI Z87.1-compliant safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosols.[7]Protects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face.
Body Protection A flame-resistant lab coat should be worn and buttoned completely.[2] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[8]Protects skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.Prevents inhalation of airborne particles or vapors.

Safe Handling Workflow: A Step-by-Step Approach

The following diagram outlines a systematic workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe dispose_container Store Waste in Sealed, Labeled Container cleanup_ppe->dispose_container dispose_pickup Arrange for Hazardous Waste Pickup dispose_container->dispose_pickup

Caption: Workflow for handling this compound.

Operational and Disposal Plans

Operational Plan:

  • Designated Area: All work with this compound should be performed in a designated area within a laboratory that is equipped with a chemical fume hood and an emergency shower/eyewash station.

  • Small Quantities: Whenever possible, work with the smallest feasible quantities of the material to minimize the potential impact of a spill or exposure.[10]

  • Avoid Aerosol Generation: Handle the solid material carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.

  • Spill Response: In the event of a spill, treat it as a major spill.[2] Evacuate the immediate area and notify your supervisor and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment. For minor spills within a fume hood, use an appropriate absorbent material and decontaminate the area.

Disposal Plan:

As a research chemical with unknown environmental and health effects, this compound and any materials contaminated with it must be disposed of as hazardous waste.[11]

  • Waste Collection: Collect all waste, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and chemically compatible container.[11]

  • Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[10] The first rinse of any contaminated glassware should also be collected as hazardous waste.[11]

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity in the laboratory.

References

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (1999). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Intersolia. (2025, June 25). Chemical Risk Assessment – A Step-by-Step Guide. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2,2'-((4,5-diphenyl-2-oxazolyl)imino)di-, monohydrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Government of Canada. (2025, March 5). Risk assessment of chemical substances. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2023, May). Selected amines and amino alcohols. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Controlled Substances and Precursor Chemicals for Research Program. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Risk Evaluations for Existing Chemicals under TSCA. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Swedish Chemicals Agency (Kemikalieinspektionen). (2024, December 10). Hazard and risk assessment of chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.